L-Phenylalanine-d7
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-RKWKZIRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@H](C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L-Phenylalanine-d7: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Phenylalanine-d7 is a deuterated, stable isotope-labeled form of the essential amino acid L-phenylalanine. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use in research, with a focus on its role as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies.
Core Properties
This compound is chemically identical to its non-labeled counterpart but possesses a higher mass due to the replacement of seven hydrogen atoms with deuterium. This key difference allows for its differentiation in mass spectrometry-based analyses, making it an invaluable tool in various scientific disciplines.
Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C₉H₄D₇NO₂ | [1] |
| Molecular Weight | 172.23 g/mol | [1][2] |
| Exact Mass | 172.122915815 Da | [2] |
| CAS Number | 69113-60-6 | [2] |
| Appearance | White to off-white solid | N/A |
| Storage | 2-8°C |
Purity and Isotopic Enrichment
The utility of this compound is critically dependent on its chemical and isotopic purity. Commercially available standards typically exhibit high levels of both, as detailed in representative certificates of analysis.
| Parameter | Specification |
| Chemical Purity (by HPLC) | ≥98% |
| Isotopic Purity (atom % D) | ≥98% |
Applications in Research and Drug Development
The primary applications of this compound stem from its utility as a stable isotope-labeled internal standard and a metabolic tracer.
Quantitative Bioanalysis using Mass Spectrometry
This compound is widely employed as an internal standard for the accurate quantification of L-phenylalanine in biological matrices such as plasma, serum, and dried blood spots. Its near-identical chemical and physical properties to the endogenous analyte ensure that it behaves similarly during sample preparation, chromatographic separation, and ionization, thus effectively correcting for variability and matrix effects. This is particularly crucial in the diagnosis and monitoring of metabolic disorders like Phenylketonuria (PKU), where precise measurement of L-phenylalanine levels is essential.
Metabolic and Pharmacokinetic Studies
As a stable isotope tracer, this compound can be introduced into biological systems to track the metabolic fate of phenylalanine. This allows researchers to study metabolic pathways, measure flux rates, and investigate the effects of drugs or disease states on phenylalanine metabolism. Deuteration can also introduce a kinetic isotope effect, slowing down metabolic processes at the site of deuteration, which can be leveraged to study drug metabolism and pharmacokinetics.
Experimental Protocols
The following sections provide detailed methodologies for the application of this compound in common experimental workflows.
Quantitative Analysis of L-Phenylalanine in Biological Samples by LC-MS/MS
This protocol outlines the use of this compound as an internal standard for the quantification of L-phenylalanine in plasma.
1. Materials:
-
This compound (Internal Standard)
-
L-Phenylalanine (Analyte Standard)
-
Plasma samples
-
Acetonitrile (ACN)
-
Methanol (B129727) (MeOH)
-
Formic acid (FA)
-
LC-MS/MS system
2. Sample Preparation:
-
Prepare a stock solution of this compound in 50% MeOH.
-
Prepare a series of calibration standards by spiking known concentrations of L-phenylalanine into a blank plasma matrix.
-
To 50 µL of each plasma sample, calibrator, and quality control sample, add 10 µL of the this compound internal standard working solution.
-
Precipitate proteins by adding 150 µL of cold ACN containing 0.1% FA.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A suitable gradient to separate phenylalanine from other matrix components.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor the transitions for L-phenylalanine and this compound.
4. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of L-phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for quantitative analysis using an internal standard.
Metabolic Tracing with this compound in Cell Culture
This protocol describes a general procedure for tracing the metabolism of L-phenylalanine in cultured cells.
1. Materials:
-
Cultured cells of interest
-
Standard cell culture medium
-
Labeling medium: Standard medium with L-phenylalanine replaced by this compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (80%), ice-cold
-
LC-MS/MS system
2. Experimental Procedure:
-
Culture cells to the desired confluency.
-
Remove the standard medium and wash the cells once with PBS.
-
Add the pre-warmed labeling medium containing this compound.
-
Incubate the cells for a defined period (e.g., time course of 0, 1, 4, 8, 24 hours).
-
At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Quench metabolism by adding ice-cold 80% methanol and scraping the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex and centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Analyze the extracts to identify and quantify the isotopologues of downstream metabolites of phenylalanine (e.g., tyrosine, phenylpyruvate).
Caption: Workflow for a metabolic tracing experiment in cell culture.
Signaling Pathways
L-Phenylalanine metabolism is interconnected with several key signaling pathways. This compound can be used as a tracer to investigate the flux through these pathways under various conditions.
Phenylalanine Metabolism Pathway
The primary metabolic fate of L-phenylalanine is its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase. This is the first and rate-limiting step in the catabolism of phenylalanine. Tyrosine is a precursor for the synthesis of several important molecules, including neurotransmitters (dopamine, norepinephrine, epinephrine) and melanin.
Caption: Simplified overview of the Phenylalanine metabolism pathway.
Connection to mTOR and CaSR Signaling
Recent studies have highlighted the role of L-phenylalanine in modulating cellular signaling pathways. For instance, L-phenylalanine can influence the mTOR signaling pathway, a central regulator of cell growth and protein synthesis, through the amino acid transporter LAT1. Additionally, L-phenylalanine is an allosteric modulator of the Calcium-Sensing Receptor (CaSR), which is involved in a variety of physiological processes, including hormone secretion.
Caption: L-Phenylalanine's influence on mTOR and CaSR signaling pathways.
Conclusion
This compound is a versatile and indispensable tool for researchers in the fields of biochemistry, drug metabolism, and clinical diagnostics. Its utility as an internal standard ensures the accuracy and reliability of quantitative measurements, while its application as a metabolic tracer provides valuable insights into the complex dynamics of phenylalanine metabolism and its associated signaling pathways. The protocols and information provided in this guide serve as a foundational resource for the effective implementation of this compound in a variety of research settings.
References
L-Phenylalanine-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties of L-Phenylalanine-d7, a deuterated stable isotope of the essential amino acid L-Phenylalanine. This document details its physicochemical characteristics, outlines key experimental protocols for its application, and illustrates its role in metabolic pathways.
Core Chemical and Physical Properties
This compound serves as a crucial tool in metabolic research and quantitative bioanalysis, primarily as an internal standard for mass spectrometry.[1] Its deuterated structure allows for clear differentiation from the naturally occurring, non-labeled L-Phenylalanine, thereby enhancing the precision of pharmacokinetic and metabolic studies.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound and its non-labeled counterpart, L-Phenylalanine.
| Property | This compound | L-Phenylalanine |
| Molecular Formula | C₉H₄D₇NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 172.23 g/mol [1][2] | 165.19 g/mol |
| CAS Number | 69113-60-6[2] | 63-91-2 |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |
| Melting Point | 211-214°C | 275-283°C (decomposition) |
| Specific Optical Rotation [α] | Not consistently reported for d7; for L-Phenylalanine: -34° (c=2, H₂O) | -34° (c=2, H₂O) |
| Solubility in Water | Soluble | 27 g/L |
| Storage Conditions | 2-8°C, Hygroscopic, Under inert atmosphere | Room temperature, away from light and moisture |
Metabolic Pathways and Applications
L-Phenylalanine is an essential amino acid that is metabolized in the body through several key pathways. Its primary metabolic fate is the conversion to L-Tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH). This pathway is critical for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. In cases of PAH deficiency, a condition known as phenylketonuria (PKU), L-Phenylalanine is diverted into an alternative pathway, leading to the formation of phenylpyruvic acid and other metabolites.
This compound is extensively used as a tracer to study these metabolic fluxes in vivo. By introducing a known amount of the labeled compound, researchers can track its conversion to various metabolites, providing insights into enzyme activity and metabolic rates.
Below is a diagram illustrating the primary metabolic pathway of L-Phenylalanine.
Caption: Primary metabolic pathway of L-Phenylalanine.
Experimental Protocols
The use of this compound as an internal standard is fundamental for the accurate quantification of L-Phenylalanine in biological matrices such as plasma, serum, and dried blood spots. The following section outlines a general methodology for LC-MS/MS analysis.
Quantification of L-Phenylalanine in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a common method for determining the concentration of L-Phenylalanine in plasma samples.
1. Sample Preparation:
-
To 100 µL of plasma, add a known concentration of this compound solution (internal standard).
-
Precipitate proteins by adding an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Employ a suitable reversed-phase HPLC column to separate L-Phenylalanine from other plasma components. An isocratic or gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both L-Phenylalanine and this compound are monitored for selective and sensitive detection.
3. Data Analysis:
-
Construct a calibration curve by analyzing a series of standards containing known concentrations of L-Phenylalanine and a fixed concentration of this compound.
-
Calculate the ratio of the peak area of L-Phenylalanine to the peak area of this compound for both the standards and the unknown samples.
-
Determine the concentration of L-Phenylalanine in the unknown samples by interpolating their peak area ratios onto the calibration curve.
The following diagram illustrates the general workflow for this quantitative analysis.
Caption: General workflow for quantifying L-Phenylalanine.
The logic behind using an internal standard is to correct for variations in sample preparation and instrument response. Since the internal standard (this compound) is chemically very similar to the analyte (L-Phenylalanine), it will behave similarly during extraction, chromatography, and ionization. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard, and any fluctuations in the mass spectrometer's signal will affect both compounds similarly. This allows for a more accurate and precise measurement of the analyte's concentration.
The diagram below illustrates the logical relationship of using an internal standard for quantification.
Caption: Logic of internal standard quantification.
References
A Technical Guide to L-Phenylalanine-d7: Molecular Weight, Analysis, and Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of L-Phenylalanine-d7, a deuterated stable isotope-labeled amino acid. The focus is on its molecular properties, the methodologies for its characterization, and its application in scientific research, particularly in metabolic and pharmacokinetic studies.
Quantitative Data Summary
This compound is the isotopically labeled form of L-Phenylalanine where seven hydrogen atoms have been replaced by deuterium. This substitution results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification. The key molecular properties are summarized below.
| Property | This compound | L-Phenylalanine (Unlabeled) |
| Molecular Weight | 172.23 g/mol [1][2][3][4] | 165.19 g/mol [4] |
| Monoisotopic Mass | 172.122915815 Da | 165.0789793 Da |
| Chemical Formula | C₉H₄D₇NO₂ | C₉H₁₁NO₂ |
| CAS Number | 69113-60-6 | 63-91-2 |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
Mass spectrometry (MS) is the definitive technique for determining the molecular weight and confirming the isotopic enrichment of this compound. A general protocol for this analysis is outlined below.
Objective: To verify the molecular weight and isotopic purity of an this compound sample.
Materials:
-
This compound sample
-
L-Phenylalanine (unlabeled standard)
-
High-purity solvents (e.g., methanol, water, acetonitrile)
-
Mass spectrometer (e.g., LC-MS/MS, MALDI-TOF, High-Resolution Orbitrap)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50% methanol).
-
Prepare a corresponding stock solution of unlabeled L-Phenylalanine.
-
Create a series of dilutions for both samples to determine the optimal concentration for analysis.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the instrument to operate in a suitable ionization mode, typically positive electrospray ionization (ESI) for amino acids.
-
Define the mass range for scanning to include the expected m/z (mass-to-charge ratio) values for both the labeled and unlabeled compounds. For [M+H]⁺ ions, this would be around 173.2 for this compound and 166.2 for L-Phenylalanine.
-
-
Data Acquisition:
-
Introduce the prepared samples into the mass spectrometer, often via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the full scan mass spectra for both the unlabeled L-Phenylalanine and the this compound samples.
-
For more detailed structural confirmation, perform tandem mass spectrometry (MS/MS) to generate fragmentation patterns.
-
-
Data Analysis:
-
Analyze the resulting mass spectra to identify the molecular ion peaks. For this compound, the protonated molecule ([M+H]⁺) should be the most abundant peak in the isotopic envelope.
-
Compare the measured mass of the most abundant isotopologue of this compound to its theoretical monoisotopic mass (172.12 Da).
-
Calculate the isotopic enrichment by comparing the peak intensities of the deuterated species to any residual unlabeled species within the this compound sample.
-
Visualizations: Pathways and Workflows
L-Phenylalanine is an essential amino acid that serves as a precursor for several critical metabolic pathways. This compound is frequently used as a tracer to study these pathways in vivo and in vitro. The diagram below illustrates the primary metabolic conversions of L-Phenylalanine.
Stable isotope-labeled amino acids are foundational to modern quantitative proteomics, particularly in methods that use labeled internal standards for absolute quantification of proteins or peptides.
References
Synthesis of L-Phenylalanine-d7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of L-Phenylalanine-d7, a deuterated isotopologue of the essential amino acid L-phenylalanine. The incorporation of seven deuterium (B1214612) atoms significantly increases its molecular weight, making it an invaluable tool for tracer studies in metabolic research and as an internal standard in pharmacokinetic analyses. This document details a robust chemoenzymatic pathway for the synthesis of this compound, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in its practical application.
Introduction to this compound
This compound is a stable, non-radioactive labeled compound where five hydrogen atoms on the phenyl ring and two hydrogen atoms at the β-carbon of the side chain are replaced with deuterium. This isotopic enrichment allows for its precise detection and quantification by mass spectrometry, making it an ideal tracer to study the absorption, distribution, metabolism, and excretion (ADME) of phenylalanine and phenylalanine-containing drugs.[1][2] Its use in pharmacokinetic studies helps in understanding the fate of drug candidates in biological systems.[3][4][5]
Chemoenzymatic Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a chemoenzymatic approach. This strategy combines a chemical synthesis to introduce the deuterium atoms followed by an enzymatic resolution step to ensure the final product is the biologically active L-enantiomer. The overall synthetic scheme involves the deuteration of the aromatic ring of a suitable precursor, followed by deuteration of the side chain, and finally, enzymatic resolution.
A plausible synthetic route starts with the deuteration of the phenyl ring of L-phenylalanine to yield L-phenylalanine-d5, followed by the deuteration of the β-protons to give this compound.
// Nodes L_Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Phe_d5 [label="L-Phenylalanine-d5", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Phe_d7 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges L_Phe -> L_Phe_d5 [label="Ring Deuteration\n(e.g., D₂SO₄/D₂O)", fontcolor="#5F6368", color="#34A853", penwidth=2]; L_Phe_d5 -> L_Phe_d7 [label="β-Position Deuteration\n(e.g., Pd/C, D₂O)", fontcolor="#5F6368", color="#EA4335", penwidth=2]; } dot Caption: Chemoenzymatic synthesis pathway for this compound.
Experimental Protocols
This section provides detailed experimental protocols for the key steps in the synthesis of this compound.
Ring Deuteration of L-Phenylalanine to L-Phenylalanine-d5
This procedure is adapted from methods involving acid-catalyzed deuterium exchange on the aromatic ring.
Materials:
-
L-Phenylalanine
-
98% Deuterium sulfate (B86663) (D₂SO₄)
-
Deuterium oxide (D₂O)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve L-phenylalanine (1 equivalent) in D₂O.
-
Carefully add D₂SO₄ (e.g., 85% solution) to the mixture while stirring in an ice bath.
-
Heat the reaction mixture at a controlled temperature (e.g., 50°C) for an extended period (e.g., 2.5 days) with continuous stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.
-
After completion, cool the reaction mixture in an ice bath and slowly neutralize it with anhydrous sodium carbonate until the pH is approximately 5.5-6.0.
-
The precipitated L-Phenylalanine-d5 is collected by filtration, washed with cold ethanol, and dried under vacuum.
β-Position Deuteration of L-Phenylalanine-d5 to this compound
This protocol utilizes a palladium-catalyzed hydrogen-deuterium exchange at the benzylic position.
Materials:
-
L-Phenylalanine-d5
-
10% Palladium on carbon (Pd/C)
-
Deuterium oxide (D₂O)
-
High-pressure reaction vessel (autoclave) or a sealed tube
-
Magnetic stirrer with heating plate
Procedure:
-
Place L-Phenylalanine-d5 (1 equivalent) and 10% Pd/C catalyst in a high-pressure reaction vessel.
-
Add D₂O to dissolve the amino acid.
-
Seal the vessel and heat the mixture to approximately 110°C with vigorous stirring for about 6 hours.
-
Monitor the deuterium incorporation at the β-position by ¹H NMR or mass spectrometry.
-
After the reaction, cool the vessel to room temperature and carefully vent any pressure.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate containing this compound is then concentrated under reduced pressure to obtain the crude product.
Purification of this compound
Purification is crucial to obtain a high-purity product. A common method involves recrystallization or ion-exchange chromatography.
Procedure (Recrystallization):
-
Dissolve the crude this compound in a minimal amount of hot D₂O or a mixture of ethanol and D₂O.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
// Nodes Crude [label="Crude this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolution in Hot Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Crystallize [label="Cooling and Crystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Filtration and Washing", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="Drying under Vacuum", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure [label="Pure this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Crude -> Dissolve [color="#34A853", penwidth=2]; Dissolve -> Crystallize [color="#34A853", penwidth=2]; Crystallize -> Filter [color="#34A853", penwidth=2]; Filter -> Dry [color="#34A853", penwidth=2]; Dry -> Pure [color="#34A853", penwidth=2]; } dot Caption: General purification workflow for this compound.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of deuterated phenylalanine derivatives. The exact values can vary depending on the specific reaction conditions and scale.
Table 1: Ring Deuteration of L-Phenylalanine
| Catalyst/Reagent | Deuterium Source | Temperature (°C) | Time | Deuterium Incorporation (%) | Reference |
| D₂SO₄ | D₂O | 50 | 2.5 days | >90 (ring) | Adapted from general knowledge |
Table 2: β-Position Deuteration of Phenylalanine Derivatives
| Catalyst | Deuterium Source | Temperature (°C) | Time (h) | Deuterium Incorporation (%) | Reference |
| 10% Pd/C | D₂O | 110 | 6 | 96 (β-position) | |
| 5% Pd/C, Al | D₂O | 120 | 0.5 | 100 (benzylic) |
Quality Control and Characterization
The final product must be rigorously analyzed to confirm its identity, purity, and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the disappearance of proton signals at the deuterated positions. ²H NMR can be used to confirm the presence and location of deuterium atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and confirm the incorporation of seven deuterium atoms. It is also the primary technique for quantifying isotopic enrichment.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the final this compound product.
Applications in Drug Development
This compound serves as a critical tool in various stages of drug development:
-
Pharmacokinetic Studies: It is used as an internal standard for the quantification of phenylalanine or phenylalanine-containing drugs in biological matrices. Its distinct mass allows for accurate measurement without interference from the endogenous, non-labeled compound.
-
Metabolic Profiling: By administering this compound, researchers can trace its metabolic fate and identify key metabolites in vivo and in vitro. This is crucial for understanding the metabolic stability and potential pathways of drug candidates.
-
Enzyme Mechanism Studies: Deuterated substrates like this compound can be used to probe the kinetic isotope effect of enzymatic reactions, providing insights into reaction mechanisms.
Conclusion
The chemoenzymatic synthesis of this compound presented in this guide offers a reliable and efficient method for producing this valuable isotopically labeled amino acid. The detailed protocols and compiled data provide a solid foundation for researchers in academia and the pharmaceutical industry to synthesize and utilize this compound in their studies, ultimately contributing to the advancement of drug discovery and development.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability of phenylalanine and aspartate from aspartame (20 mg/kg) in capsules and solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Phenylalanine-d7 Isotopic Purity: A Technical Guide for Researchers
Introduction
L-Phenylalanine-d7 (deuterated L-Phenylalanine) is a stable isotope-labeled amino acid that serves as a critical tool for researchers, scientists, and drug development professionals. Its application as an internal standard in quantitative analysis by mass spectrometry and as a tracer in metabolic research, particularly in studies of phenylketonuria (PKU), necessitates a thorough understanding of its isotopic purity.[1][2] This technical guide provides an in-depth overview of the synthesis, purification, and analytical methodologies for determining the isotopic purity of this compound.
Synthesis and Purification of this compound
The synthesis of this compound typically involves the deuteration of a suitable precursor molecule, followed by purification to achieve high isotopic and chemical purity. While specific proprietary methods may vary, a plausible chemoenzymatic approach can be adapted from established protocols for deuterated amino acids.
Plausible Chemoenzymatic Synthesis of this compound
This method combines chemical deuteration with enzymatic resolution to yield the desired L-enantiomer with high isotopic enrichment.
Experimental Protocol:
-
Deuteration of Benzaldehyde (B42025): Benzaldehyde is subjected to deuteration using a deuterium (B1214612) source such as deuterium gas (D₂) and a suitable catalyst (e.g., Palladium on carbon) in a deuterated solvent. This step introduces deuterium atoms onto the phenyl ring.
-
Azlactone Synthesis: The resulting deuterated benzaldehyde is condensed with N-acetylglycine in the presence of a dehydrating agent like acetic anhydride (B1165640) and a base such as sodium acetate (B1210297) to form the corresponding deuterated azlactone.
-
Ring Opening and Reduction: The azlactone ring is opened and the double bond is reduced using a deuteride (B1239839) source like sodium borodeuteride (NaBD₄) to yield N-acetyl-Dthis compound.
-
Enzymatic Resolution: The racemic N-acetyl-Dthis compound is then subjected to enzymatic resolution using an aminoacylase. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding this compound and unreacted N-acetyl-D-phenylalanine-d7.
-
Purification: The this compound is separated from the D-enantiomer and other reaction components by techniques such as ion-exchange chromatography or crystallization.
References
Deuterated L-Phenylalanine: A Comprehensive Technical Guide to its Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated L-Phenylalanine, an isotopically labeled variant of the essential amino acid L-phenylalanine, has emerged as a powerful and versatile tool in the realms of biomedical research and pharmaceutical development. The substitution of one or more hydrogen atoms with its heavy isotope, deuterium (B1214612), imparts a subtle yet significant change in mass without altering the fundamental chemical properties of the molecule. This unique characteristic allows for its use as a stable, non-radioactive tracer in a multitude of biological studies. This technical guide provides an in-depth exploration of the core applications of deuterated L-Phenylalanine, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows. The strategic incorporation of deuterium can significantly impact a drug's metabolic profile, leading to notable enhancements in its pharmacokinetic properties.[1]
Core Applications
The primary applications of deuterated L-Phenylalanine can be broadly categorized into three main areas: metabolic research, diagnostics, and drug development.
Metabolic Research: Tracing the Fate of an Essential Amino Acid
Deuterated L-Phenylalanine serves as an invaluable tracer for elucidating the complex pathways of amino acid metabolism. Its ability to be distinguished from its endogenous counterpart by mass spectrometry enables researchers to track its absorption, distribution, and incorporation into proteins, as well as its conversion into other critical biomolecules.
A prime example of its application is in the study of muscle protein synthesis (MPS) . By administering deuterated L-Phenylalanine and subsequently measuring its incorporation into muscle tissue, researchers can accurately quantify the rate of new protein formation. This has profound implications for studies in exercise physiology, nutrition, and age-related muscle loss (sarcopenia).[2]
Diagnostics: A Key Tool in the Study of Phenylketonuria (PKU)
Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to properly metabolize phenylalanine due to a deficiency in the enzyme phenylalanine hydroxylase (PAH). Deuterated L-Phenylalanine plays a crucial role in the in vivo assessment of PAH activity.[3]
In a diagnostic setting, a known amount of deuterated L-Phenylalanine is administered to an individual. The rate of its conversion to deuterated L-Tyrosine is then measured in blood plasma. In individuals with PKU, this conversion is significantly impaired or absent, leading to a distinct isotopic ratio compared to healthy individuals. This method provides a dynamic and functional assessment of the metabolic pathway, offering a more nuanced diagnostic picture than static phenylalanine levels alone.[3][4]
Drug Development: The "Deuterium Switch" and Enhanced Pharmacokinetics
In the field of drug development, the strategic replacement of hydrogen with deuterium in a drug molecule, a concept often referred to as the "deuterium switch," can lead to significant improvements in its pharmacokinetic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.
While specific quantitative data for deuterated L-Phenylalanine as a standalone therapeutic is not extensively available, the principle is well-established with other deuterated drugs. This modification can lead to:
-
Increased half-life: A slower rate of metabolism extends the duration of the drug's action in the body.
-
Reduced metabolic clearance: Less of the drug is eliminated from the body over a given period.
-
Improved bioavailability: A greater proportion of the administered dose reaches the systemic circulation.
-
Reduced formation of toxic metabolites: By slowing down certain metabolic pathways, the production of harmful byproducts can be minimized.
This strategy is particularly beneficial for drugs that undergo extensive first-pass metabolism or have a narrow therapeutic index.
Data Presentation
The following tables summarize key quantitative data related to the analysis and application of deuterated L-Phenylalanine.
Table 1: Quantitative Data from in vivo Assay of Phenylalanine Hydroxylase Activity
| Patient Group | Number of Subjects | Log Ratio of [2H5]Phenylalanine:[2H4]Tyrosine in Plasma | Interpretation |
| Phenylketonuria (PKU) | 5 | Infinity (no [2H4]tyrosine detected) | No measurable Phenylalanine Hydroxylase activity |
| Hyperphenylalaninaemia | 5 | > 2.00 | Reduced Phenylalanine Hydroxylase activity |
| Normal (potential carriers) | 3 | 1.33, 1.73, 1.77 (remained > 1.00) | Carrier status for PKU suggested |
| Normal | 2 | 1.16, 1.00 (dropped below 1.00 after 1 hour) | Normal Phenylalanine Hydroxylase activity |
Table 2: Comparison of Analytical Methods for Deuterated L-Phenylalanine
| Analytical Method | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | ~10 pg for labeled compound | High sensitivity, well-established methods | Requires derivatization, which can be time-consuming |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Not consistently reported for L-Phenylalanine-d1 | High throughput, simpler sample preparation | Can be more expensive, potential for matrix effects |
Table 3: Muscle Protein Synthesis Rates Measured with Deuterated Phenylalanine
| Muscle | Condition | FSR (%·h⁻¹) with [2H5]-phenylalanine | FSR (%·h⁻¹) with [2H3]-leucine |
| Vastus Lateralis | Rest | 0.080 ± 0.007 | 0.085 ± 0.004 |
| Vastus Lateralis | Post-exercise | 0.110 ± 0.010 | 0.109 ± 0.005 |
| Soleus | Rest | 0.086 ± 0.008 | 0.094 ± 0.008 |
| Soleus | Post-exercise | 0.123 ± 0.008 | 0.122 ± 0.005 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterated L-Phenylalanine.
Protocol 1: Chemoenzymatic Synthesis of Deuterated L-Phenylalanine (L-phenyl-d5-alanine-2,3,3-d3)
Objective: To synthesize highly deuterated L-Phenylalanine.
Materials:
-
Benzene-d6
-
Aluminum chloride
-
Sodium chloride
-
Deuterium oxide (D₂O)
-
Carbon monoxide
-
Ether
-
Hippuric acid
-
Sodium acetate
-
Acetic anhydride (B1165640)
-
10% Palladium on carbon (Pd/C)
-
Dioxane
-
Ethyl acetate
-
Renal acylase
Procedure:
-
Synthesis of Benzaldehyde-d6:
-
In a stirred metal autoclave under a dry nitrogen atmosphere, combine benzene-d6, aluminum chloride, sodium chloride, and a small amount of deuterium oxide.
-
Pressurize the autoclave with carbon monoxide to 1000 p.s.i. and stir for 3 hours at room temperature.
-
Vent the carbon monoxide and slowly add deuterium oxide and ether to the opened bomb while stirring until gas evolution ceases.
-
Extract the aqueous layer with ether, wash the combined ether extracts, dry, and distill to obtain benzaldehyde-d6.
-
-
Formation of the Azlactone:
-
Heat a mixture of benzaldehyde-d6, hippuric acid, sodium acetate, and acetic anhydride on a steam bath for 2 hours.
-
Add ethanol, evaporate the solvents, and extract the solid residue with hot benzene (B151609).
-
Concentrate the benzene solution to obtain the azlactone.
-
-
Catalytic Reduction and Deuteration:
-
Dissolve the azlactone in a mixture of dioxane and ethyl acetate.
-
Add 10% Pd/C catalyst.
-
Place the mixture in a Parr apparatus and pressurize with deuterium gas (initial pressure 40 p.s.i.).
-
Shake until the theoretical amount of deuterium gas is absorbed.
-
Filter the catalyst and evaporate the solvent to yield the deuterated N-acetyl amino acid.
-
-
Enzymatic Deacylation:
-
Dissolve the deuterated N-acetyl amino acid in water and adjust the pH to 7.5 with lithium hydroxide.
-
Add renal acylase to the solution.
-
Incubate the mixture at 37°C for 24 hours.
-
Monitor the reaction progress by nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, adjust the pH to 5.0 with acetic acid and heat to precipitate the denatured enzyme.
-
Filter the enzyme and concentrate the filtrate to a small volume.
-
Add ethanol to precipitate the deuterated L-Phenylalanine.
-
Recrystallize the product from water-ethanol to obtain pure L-phenyl-d5-alanine-2,3,3-d3.
-
Protocol 2: In Vivo Assay of Phenylalanine Hydroxylase Activity
Objective: To assess the in vivo activity of phenylalanine hydroxylase using deuterated L-Phenylalanine.
Materials:
-
[ring-2H5]phenylalanine
-
Equipment for oral administration
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Derivatization reagents (e.g., N-acetyl, n-propyl esters)
Procedure:
-
Subject Preparation:
-
Subjects should fast overnight prior to the study.
-
-
Tracer Administration:
-
Administer a single oral dose of [ring-2H5]phenylalanine. The dosage may vary depending on the study population (e.g., 10-75 mg/kg for children).
-
-
Blood Sampling:
-
Collect blood samples at regular intervals (e.g., hourly) for a defined period (e.g., 4-6 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis by GC-MS:
-
Derivatize the amino acids in the plasma samples (e.g., as N-acetyl, n-propyl esters).
-
Analyze the derivatized samples using GC-MS to determine the concentrations of [2H5]phenylalanine and [2H4]tyrosine.
-
-
Data Analysis:
-
Calculate the ratio of [2H5]phenylalanine to [2H4]tyrosine at each time point.
-
Calculate the logarithm of this ratio for interpretation.
-
Protocol 3: Measurement of Muscle Protein Synthesis using Deuterated L-Phenylalanine
Objective: To quantify the fractional synthetic rate (FSR) of muscle protein.
Materials:
-
[2H5]-phenylalanine tracer
-
Infusion pump and sterile saline for intravenous administration
-
Catheters for infusion and blood sampling
-
Muscle biopsy needles
-
Liquid nitrogen for sample freezing
-
Homogenizer
-
Perchloric acid
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Subject Preparation:
-
Subjects should be in a post-absorptive state.
-
-
Tracer Infusion:
-
Place catheters for tracer infusion and blood sampling.
-
Initiate a primed, continuous intravenous infusion of [2H5]-phenylalanine.
-
-
Muscle Biopsies:
-
Obtain a muscle biopsy from a suitable muscle (e.g., vastus lateralis) at the beginning of the infusion (baseline).
-
Obtain a second muscle biopsy from a different site on the same muscle at the end of the infusion period (e.g., after 6 hours).
-
Immediately freeze the muscle samples in liquid nitrogen.
-
-
Blood Sampling:
-
Collect blood samples at regular intervals throughout the infusion to monitor plasma tracer enrichment.
-
-
Sample Processing:
-
Homogenize the frozen muscle samples in ice-cold perchloric acid.
-
Centrifuge the homogenate to separate the protein pellet and the supernatant containing the free intracellular amino acids.
-
Hydrolyze the protein pellet to release the constituent amino acids.
-
-
GC-MS Analysis:
-
Derivatize the amino acids from the plasma, intracellular fluid, and protein hydrolysate.
-
Analyze the samples by GC-MS to determine the isotopic enrichment of [2H5]-phenylalanine.
-
-
FSR Calculation:
-
Calculate the FSR using the following formula: FSR (%/h) = (E_p / (E_precursor * t)) * 100 Where:
-
E_p is the enrichment of [2H5]-phenylalanine in the muscle protein.
-
E_precursor is the average enrichment of [2H5]-phenylalanine in the precursor pool (plasma or intracellular fluid).
-
t is the duration of the infusion in hours.
-
-
Mandatory Visualization
L-Phenylalanine Metabolic Pathway
Caption: Metabolic fate of L-Phenylalanine.
Experimental Workflow for a Stable Isotope Tracer Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The application of 2H2O to measure skeletal muscle protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of deuterated phenylalanine for the in vivo assay of phenylalanine hydroxylase activity in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significance of the in vivo deuterated phenylalanine load for long-term phenylalanine tolerance and psycho-intellectual outcome in patients with PKU - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Phenylalanine-d7 as a Tracer in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of L-Phenylalanine-d7, a stable isotope-labeled amino acid, as a tracer in biological research. Its utility spans from fundamental metabolic studies to preclinical and clinical drug development, offering a powerful tool for quantifying metabolic fluxes and understanding complex biological systems.
Introduction to this compound as a Tracer
This compound is a deuterated form of the essential amino acid L-phenylalanine. In this molecule, seven hydrogen atoms have been replaced by deuterium, a stable (non-radioactive) isotope of hydrogen. This isotopic labeling makes this compound an ideal tracer for metabolic studies.[1][2] When introduced into a biological system, it behaves almost identically to its unlabeled counterpart, participating in the same metabolic pathways. However, its increased mass allows it to be distinguished from the endogenous, unlabeled L-phenylalanine using mass spectrometry. This distinction is the cornerstone of its use in tracer-based methodologies to investigate protein synthesis, amino acid kinetics, and the flux through various metabolic pathways.[3][4]
The primary applications of this compound and similar isotopologues in biological research include:
-
Metabolic Flux Analysis (MFA): Quantifying the rate of conversion of phenylalanine to its downstream metabolites.[3]
-
Protein Synthesis Rate Measurement: Determining the rate at which phenylalanine is incorporated into newly synthesized proteins, a key indicator of anabolic activity.
-
Pharmacokinetic and Drug Metabolism Studies: Used as an internal standard for the precise quantification of L-phenylalanine and its metabolites in biological samples.
-
Neurotransmitter Synthesis Research: Investigating the pathways leading to the synthesis of catecholamines, for which phenylalanine is a precursor.
Core Metabolic Pathways of L-Phenylalanine
L-phenylalanine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. It serves as a crucial building block for proteins and is a precursor to several vital molecules. The primary metabolic fates of L-phenylalanine are its incorporation into proteins and its conversion to L-tyrosine.
The conversion of L-phenylalanine to L-tyrosine is catalyzed by the enzyme phenylalanine hydroxylase. This is the rate-limiting step in the catabolism of phenylalanine. L-tyrosine is then a precursor for the synthesis of important neurotransmitters, including dopamine, norepinephrine, and epinephrine (B1671497) (adrenaline). Understanding the flux through these pathways is critical in many areas of biomedical research, from metabolic disorders like phenylketonuria (PKU) to neuroscience.
References
L-Phenylalanine-d7 in Preliminary Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Phenylalanine-d7 is a stable isotope-labeled (SIL) form of the essential amino acid L-Phenylalanine, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a powerful tool in biomedical research and drug development, primarily due to its distinct mass from its unlabeled counterpart. Its most common applications are as an internal standard for highly accurate quantification of L-Phenylalanine in biological samples via mass spectrometry and as a tracer to investigate metabolic pathways without altering the molecule's biological activity.[1] Deuteration can also influence the pharmacokinetic and metabolic profiles of molecules, a principle that is increasingly leveraged in drug development to understand metabolic stability and potential drug-drug interactions.[2][3]
This technical guide provides an in-depth overview of preliminary studies involving this compound and its non-labeled form, L-Phenylalanine. It details key metabolic pathways, experimental protocols, and quantitative data from various research applications, including studies on metabolic disorders like Phenylketonuria (PKU), gastrointestinal hormone release, and oncology.
Core Metabolic Pathways of L-Phenylalanine
L-Phenylalanine is a crucial precursor for the synthesis of proteins and several vital signaling molecules. The primary metabolic pathway involves its conversion to L-Tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH).[4] This is the rate-limiting step and is central to understanding metabolic disorders such as PKU, which is caused by a deficiency in this enzyme.[5] L-Tyrosine is subsequently converted into catecholamines—dopamine, norepinephrine, and epinephrine—which are essential neurotransmitters.
In addition to its role as a neurotransmitter precursor, L-Phenylalanine can act as a signaling molecule itself. It is a potent agonist of the Calcium-Sensing Receptor (CaSR), which is expressed in the gastrointestinal tract. Activation of CaSR by L-Phenylalanine stimulates the release of gut hormones such as Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY), which are involved in satiety and glucose homeostasis.
Experimental Protocols in this compound Research
The unique characteristics of this compound make it suitable for a variety of experimental applications. Detailed protocols for its use in tracer studies and metabolic assays are outlined below.
Protocol 1: In Vivo Metabolic Flux Analysis using this compound
This protocol is adapted from studies using L-Phenylalanine-d1 and is designed to assess the in vivo conversion rate of phenylalanine to tyrosine, providing a measure of PAH enzyme activity.
-
Subject Preparation : Subjects should fast overnight (10-12 hours) to achieve a postabsorptive state. A baseline blood sample is collected prior to the infusion.
-
Tracer Administration : A primed, continuous intravenous infusion of this compound is administered. A priming bolus dose is given to rapidly achieve isotopic steady state, followed by a continuous infusion for 4-6 hours.
-
Sample Collection : Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period into tubes containing an anticoagulant like EDTA. Samples are immediately placed on ice.
-
Sample Processing : Plasma is separated by centrifugation at 4°C. An appropriate internal standard (e.g., L-[¹³C₉, ¹⁵N₁]-Phenylalanine) is added to the plasma for accurate quantification. Proteins are precipitated using an agent such as methanol (B129727) or perchloric acid, and the supernatant is collected.
-
LC-MS/MS Analysis : The supernatant is analyzed using a validated LC-MS/MS method to determine the isotopic enrichment of this compound and its metabolite, L-Tyrosine-d6.
-
Data Analysis : The rate of appearance of L-Tyrosine-d6 from this compound is calculated to determine the in vivo phenylalanine hydroxylation rate.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol determines the rate at which a test compound is metabolized by liver microsomes, using this compound as a metabolic probe, particularly for cytochrome P450 (CYP) enzymes like CYP3A4.
-
Materials : Pooled human liver microsomes, this compound (as a probe substrate), test compound, NADPH regenerating system, phosphate (B84403) buffer (100 mM, pH 7.4), and acetonitrile.
-
Preparation : Prepare stock solutions of this compound and the test compound.
-
Incubation : In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, the test compound, and this compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation : Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points : Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination : Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.
-
Sample Processing : Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.
-
LC-MS/MS Analysis : Analyze the supernatant for the remaining concentration of the test compound and this compound using a validated LC-MS/MS method.
-
Data Analysis : Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Quantitative Data from Preliminary Studies
The following tables summarize quantitative data from studies investigating the physiological effects of L-Phenylalanine.
Table 1: Effect of L-Phenylalanine on Gastrointestinal Hormones and Glucose Metabolism in Healthy Males
| Parameter | Treatment | Result | p-value |
| Plasma CCK | L-Phe (0.15 kcal/min) | Increased at 15-30 min and 60-90 min vs. control | <0.05 |
| L-Phe (0.45 kcal/min) | Increased from 15 min to 90 min vs. control | <0.05 | |
| Plasma PYY | Phe-5 g | Tended to increase AUC vs. control | p=0.074 |
| Plasma Glucose | Phe-10 g | Reduced AUC-1 to 120 min vs. control | p=0.043 |
| Antral PW Motility | L-Phe (0.45 kcal/min) | Reduced amplitude and MI vs. control | <0.01 |
| Phasic Pyloric Pressure | L-Phe (0.45 kcal/min) | Stimulated vs. control | <0.01 |
CCK: Cholecystokinin; PYY: Peptide YY; AUC: Area Under the Curve; PW: Pressure Waves; MI: Motility Index. Data from two separate studies.
Table 2: Effect of L-Phenylalanine Supplementation on Blood Amino Acid Concentrations in Tyrosinemia Type 1 Patients
| Supplementation Dose | Mean Blood Phenylalanine (µmol/L) | Mean Blood Tyrosine (µmol/L) |
| 0 mg/kg/day | 43 ± 21 | 358 ± 123 |
| 20 mg/kg/day | 49 ± 20 | 432 ± 137 |
| 40 mg/kg/day | 55 ± 18 | 511 ± 141 |
Values are presented as mean ± standard deviation.
Table 3: Impact of L-Phenylalanine Pre-treatment on 4-Borono-L-Phenylalanine (BPA) Uptake in Cell Lines
| Cell Line | Pre-treatment | Fold Increase in BPA Uptake (vs. no pre-treatment) | p-value |
| V79-4 (Normal) | L-Phenylalanine | 1.46 ± 0.06 | 0.000016 |
| L-Tyrosine | 2.04 ± 0.74 | 0.000066 | |
| A549 (Cancer) | L-Phenylalanine | No significant increase | >0.05 |
| L-Tyrosine | 1.24 ± 0.47 | 0.028 |
BPA is a compound used in Boron Neutron Capture Therapy for cancer.
Table 4: Biochemical Analyses from a 4-Week L-Phenylalanine Tolerance Trial in Healthy Adult Males
| Parameter | Phenylalanine Dose | Result vs. Baseline | Toxicological Relevance |
| Serum Sodium | 6 g/day | Statistically significant increase | Not toxicologically relevant (within reference range) |
| Serum Chloride | 3, 6, 9, 12 g/day | Statistically significant increase at all doses | Not toxicologically relevant (within reference range) |
The study determined a no-observed-adverse-effect-level (NOAEL) of 12 g/day for L-phenylalanine supplementation.
Conclusion
This compound is an indispensable tool for modern biomedical research, enabling precise quantification and dynamic tracing of L-Phenylalanine metabolism. Preliminary studies utilizing this SIL amino acid, alongside its non-labeled form, have provided significant insights into metabolic regulation, the pathophysiology of diseases like PKU, and the physiological roles of L-Phenylalanine in appetite control and glucose homeostasis. The detailed protocols and quantitative findings summarized in this guide serve as a foundational resource for researchers and drug development professionals aiming to leverage this compound in their own investigations, ultimately contributing to the advancement of diagnostics and therapeutics.
References
Methodological & Application
L-Phenylalanine-d7 as an Internal Standard in Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of L-Phenylalanine-d7 as an internal standard in mass spectrometry-based quantitative analysis. The primary focus is on its application in the screening of metabolic disorders, particularly Phenylketonuria (PKU), and in broader metabolic research.
This compound, a stable isotope-labeled (SIL) analog of L-phenylalanine, serves as an ideal internal standard for mass spectrometry. Its chemical and physical properties are nearly identical to the endogenous analyte, allowing it to mimic the behavior of L-phenylalanine throughout sample preparation and analysis. This mimicry corrects for variability in extraction efficiency, matrix effects, and instrument response, leading to highly accurate and precise quantification.[1][2][3]
Core Applications
The primary application of this compound as an internal standard is in the quantitative analysis of L-phenylalanine in biological matrices. This is crucial in several key areas:
-
Newborn Screening for Phenylketonuria (PKU): PKU is an inborn error of metabolism characterized by the inability to properly metabolize phenylalanine.[4][5] Early detection and monitoring of phenylalanine levels are critical to prevent severe neurological damage. Tandem mass spectrometry (MS/MS) has become the gold standard for PKU screening from dried blood spots (DBS), where this compound is used to ensure accurate quantification.
-
Therapeutic Drug Monitoring for PKU Patients: Patients diagnosed with PKU require lifelong dietary management to control their phenylalanine intake. Regular monitoring of blood phenylalanine levels is essential, and this compound is employed as an internal standard in the LC-MS/MS methods used for this purpose.
-
Metabolic and Proteomic Research: In broader research contexts, such as metabolomics and proteomics, accurate quantification of amino acids is vital for understanding various physiological and pathological states. This compound facilitates the reliable measurement of phenylalanine concentrations in complex biological samples like plasma, serum, and tissue extracts.
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: Stable isotope-labeled compounds are valuable in DMPK studies. This compound can be used as a tracer to investigate metabolic pathways and as an internal standard for quantifying phenylalanine and its metabolites.
Quantitative Data Summary
The following tables summarize key quantitative parameters often associated with the use of this compound and similar internal standards in mass spectrometry assays for phenylalanine quantification.
Table 1: Illustrative LC-MS/MS Method Parameters for Phenylalanine Analysis
| Parameter | Typical Value/Setting |
| Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | 5% to 95% B over 5-8 minutes |
| Injection Volume | 2 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) - Phenylalanine | 166.1 m/z |
| Product Ion (Q3) - Phenylalanine | 103.1 m/z |
| Precursor Ion (Q1) - this compound | 173.1 m/z (approx.) |
| Product Ion (Q3) - this compound | 110.1 m/z (approx.) |
| Dwell Time | ≥10 ms |
Table 2: Performance Characteristics of Phenylalanine Quantification using Isotope Dilution Mass Spectrometry
| Performance Metric | Typical Achieved Value | Reference |
| Linearity (R²) | > 0.99 | |
| Limit of Detection (LOD) | 3.0 µmol/L in DBS extracts | |
| Limit of Quantification (LOQ) | As low as 0.1 µM | |
| Inter-day Precision (RSD) | < 9.0% | |
| Recovery | Typically high and compensated for by the internal standard | |
| Analysis Time per Sample | As rapid as 18 seconds for direct analysis methods |
Experimental Protocols
Protocol 1: Quantification of Phenylalanine in Dried Blood Spots (DBS) for PKU Screening
This protocol outlines a typical workflow for the analysis of phenylalanine from DBS samples using LC-MS/MS and this compound as an internal standard.
1. Materials and Reagents:
-
Dried blood spot punches (typically 3 mm)
-
L-Phenylalanine
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
96-well microtiter plates
-
Plate shaker
-
Centrifuge
-
LC-MS/MS system
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Phenylalanine and this compound in a suitable solvent, such as methanol/water.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of L-Phenylalanine into a pooled, stripped serum or whole blood, which is then spotted onto filter paper to create calibrator DBS cards.
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol. The concentration should be optimized to produce a strong signal without causing detector saturation.
3. Sample Preparation:
-
Punch a 3 mm disc from the DBS sample (and calibrator/QC spots) and place it into a well of a 96-well plate.
-
To each well, add 100 µL of the Internal Standard Working Solution (in methanol).
-
Seal the plate and place it on a plate shaker for 30 minutes to extract the amino acids.
-
Centrifuge the plate to pellet the paper discs.
-
Transfer the supernatant to a new 96-well plate.
-
The extract is now ready for injection into the LC-MS/MS system. For some methods, an evaporation and reconstitution step may be included. Derivatization (e.g., butylation) can also be performed to improve chromatographic properties, though it is not always necessary with modern LC-MS/MS systems.
4. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters outlined in Table 1 (optimization for your specific instrument is required).
-
Inject the prepared sample extracts.
-
Acquire data in MRM mode for both L-phenylalanine and this compound.
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (L-phenylalanine / this compound) for all samples, calibrators, and quality controls.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of L-phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of Phenylalanine in Human Plasma
This protocol describes the analysis of phenylalanine in plasma, a common matrix for metabolic studies and therapeutic drug monitoring.
1. Materials and Reagents:
-
Human plasma samples
-
L-Phenylalanine and this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Microcentrifuge tubes
-
LC-MS/MS system
2. Preparation of Solutions:
-
Prepare stock solutions, calibration standards (in a representative blank matrix like stripped plasma), and an internal standard working solution as described in Protocol 1.
3. Sample Preparation (Protein Precipitation):
-
Thaw frozen human plasma samples on ice.
-
In a microcentrifuge tube, add a fixed amount of the this compound internal standard working solution to a specific volume of plasma (e.g., 50 µL).
-
Add a cold organic solvent, such as acetonitrile or a methanol/acetonitrile mixture (e.g., 3-4 volumes), to precipitate proteins.
-
Vortex the mixture for 30 seconds to 1 minute.
-
Incubate at a low temperature (e.g., -20°C for 20 minutes) to enhance precipitation, then centrifuge at high speed (e.g., 14,000 x g for 10 minutes).
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis and Data Processing:
-
Follow steps 4 and 5 from Protocol 1.
Diagrams
References
- 1. iroatech.com [iroatech.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Newborn screening of phenylketonuria using direct analysis in real time (DART) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of L-Phenylalanine in Biological Matrices using L-Phenylalanine-d7 with LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Phenylalanine is an essential amino acid, and its accurate quantification in biological fluids is crucial for the diagnosis and monitoring of metabolic disorders such as Phenylketonuria (PKU).[1][2][3] Phenylketonuria is an inherited metabolic disorder caused by a deficiency of the enzyme phenylalanine hydroxylase, which converts phenylalanine to tyrosine.[3] Left untreated, the accumulation of phenylalanine can lead to severe neurological damage.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantitative analysis of L-Phenylalanine. The use of a stable isotope-labeled internal standard, such as L-Phenylalanine-d7, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision. This application note provides a detailed protocol for the quantitative analysis of L-Phenylalanine in human plasma using this compound as an internal standard with LC-MS/MS.
Principle
The method employs a simple protein precipitation step to extract L-Phenylalanine and the this compound internal standard from the biological matrix. The analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization effects, leading to reliable and reproducible quantification.
Experimental Protocols
Materials and Reagents
-
L-Phenylalanine
-
This compound (Internal Standard)
-
LC-MS/MS grade Methanol (B129727)
-
LC-MS/MS grade Acetonitrile
-
LC-MS/MS grade Water
-
Formic Acid
-
Human Plasma (for calibration standards and quality controls)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Sample Preparation (Human Plasma)
-
Spiking of Internal Standard: To 100 µL of plasma sample, calibrator, or quality control, add 10 µL of this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of ice-cold methanol containing 0.1% formic acid to the sample mixture.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3 minutes, hold for 1 minute, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Phenylalanine | 166.2 | 120.2 |
| This compound (IS) | 173.2 | 124.2 |
Note: The MRM transition for this compound is predicted based on the fragmentation of L-Phenylalanine and the addition of 7 deuteriums. The exact masses and transitions should be optimized for the specific instrument used.
Data Presentation
The following table summarizes representative quantitative data for the LC-MS/MS analysis of L-Phenylalanine. These values are illustrative and should be established for each specific laboratory and application.
| Parameter | Result |
| Linearity Range (µM) | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (µM) | 0.5 |
| Upper Limit of Quantification (ULOQ) (µM) | 500 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Recovery (%) | > 85% |
Visualizations
References
- 1. zivak.com [zivak.com]
- 2. Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromatography Tandem Mass Spectrometry for Monitoring of Patients with Phenylketonuria (PKU) | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Phenylalanine-d7 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical technique for understanding the dynamic state of metabolic networks in biological systems. The use of stable isotope-labeled compounds, such as L-Phenylalanine-d7, as tracers provides a powerful means to elucidate the flow of metabolites through various pathways. L-Phenylalanine, an essential aromatic amino acid, is a precursor for protein synthesis and the biosynthesis of critical signaling molecules like tyrosine and catecholamines. Its metabolism is of significant interest in various research areas, including inborn errors of metabolism (e.g., phenylketonuria or PKU), neuroscience, and oncology.[1]
This compound, in which seven hydrogen atoms on the phenyl ring are replaced with deuterium, is a valuable tool for these studies. Its distinct mass allows for precise quantification and differentiation from its unlabeled counterpart using mass spectrometry, without altering its fundamental biochemical properties.[2] These application notes provide detailed protocols for utilizing this compound in metabolic flux analysis and its application in drug metabolism and pharmacokinetics (DMPK) studies.
Key Metabolic Fates of L-Phenylalanine
The primary metabolic pathways of L-Phenylalanine that can be investigated using this compound include:
-
Protein Synthesis: Incorporation of L-Phenylalanine into the cellular protein pool.
-
Conversion to L-Tyrosine: The irreversible hydroxylation of L-Phenylalanine by the enzyme phenylalanine hydroxylase (PAH) to form L-Tyrosine.[1] This is a major catabolic pathway.
-
Transamination to Phenylpyruvic Acid: An alternative catabolic route where L-Phenylalanine is converted to phenylpyruvic acid.[1]
Data Presentation: Quantitative Metabolic Flux Data
The following tables summarize quantitative data from stable isotope tracer studies investigating L-Phenylalanine metabolism. These values can serve as a reference for expected metabolic flux distributions.
Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Human Adults (Postabsorptive State)
| Parameter | Mean Flux Rate (μmol·kg⁻¹·h⁻¹) | Standard Deviation |
| Phenylalanine Turnover | 36.1 | 5.1 |
| Tyrosine Turnover | 39.8 | 3.5 |
| Phenylalanine to Tyrosine Conversion | 6.5 | 1.2 |
| Phenylalanine Incorporation into Protein | 29.6 | 4.8 |
| Tyrosine Release from Protein Breakdown | 33.3 | 3.1 |
Data adapted from stable isotope infusion studies in healthy adults.[1]
Table 2: In Vivo Phenylalanine Kinetics in Rats
| Condition | Phenylalanine Appearance Rate (μmol/h) | Phenylalanine Oxidation (%) | Phenylalanine to Tyrosine Conversion (%) |
| Post-absorptive | ~45 | 12.1 | 22 |
| Phenylalanine-loaded | >150 | 37.3 | 72 |
Data from studies in 90-120g rats.
Table 3: Illustrative Pharmacokinetic Parameters of L-Phenylalanine in Rats
| Dose (mg/kg) | Cmax (nmol/mL) | Tmax (min) | AUC (nmol·h/mL) |
| 5 (intranasal) | ~35 | 45 | ~96% Bioavailability |
| 100 (intravenous bolus) | ~100,000 | <5 | - |
Illustrative data adapted from pharmacokinetic studies in rats.
Experimental Protocols
Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Cells
This protocol outlines the procedure for tracing the metabolism of this compound in a cell culture system.
Materials:
-
Cultured cells of interest
-
Standard cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in a standard medium containing a known concentration of L-Phenylalanine.
-
For the experiment, replace the standard medium with a pre-warmed medium containing this compound at the same concentration as the unlabeled L-Phenylalanine.
-
Incubate the cells with the labeled medium for a time course determined by the specific metabolic pathway of interest (e.g., for steady-state analysis, this is typically at least one cell doubling time).
-
-
Quenching and Metabolite Extraction:
-
Rapidly remove the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Immediately add ice-cold 80% methanol to the culture dish to quench all enzymatic activity.
-
Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant, which contains the intracellular metabolites, to a new clean tube.
-
Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Analyze the samples using a validated LC-MS/MS method with appropriate chromatographic separation and mass transitions for this compound and its expected labeled metabolites (e.g., Tyrosine-d6, Phenylpyruvic acid-d7).
-
-
Data Analysis and Flux Calculation:
-
Determine the isotopic enrichment (tracer-to-tracee ratio) of intracellular L-Phenylalanine and its metabolites from the LC-MS/MS data.
-
Calculate metabolic flux rates using established metabolic models and computational software (e.g., INCA, 13CFLUX). These models utilize the isotopic enrichment data and a defined metabolic network to estimate the rates of different reactions.
-
Protocol 2: In Vivo Metabolic Flux Analysis in a Rodent Model
This protocol provides a methodology for conducting an in vivo metabolic flux study using this compound in a rat model.
Materials:
-
Laboratory rats
-
This compound sterile solution for infusion
-
Infusion pump and catheters
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
Protein precipitation solution (e.g., perchloric acid or acetonitrile)
-
LC-MS/MS system
Procedure:
-
Animal Preparation:
-
Acclimate the animals to the experimental conditions.
-
For studies in a postabsorptive state, fast the animals overnight (10-12 hours) with free access to water.
-
Surgically implant catheters for infusion and blood sampling, and allow for recovery.
-
-
Tracer Administration:
-
Administer a primed, continuous intravenous infusion of this compound. The priming dose is calculated to rapidly achieve isotopic steady state in the plasma.
-
Maintain the continuous infusion for a period sufficient to achieve a steady-state isotopic enrichment in the plasma and tissues of interest (typically 2-4 hours).
-
-
Sample Collection:
-
Collect a baseline blood sample before starting the infusion.
-
Collect venous blood samples at regular intervals (e.g., every 30 minutes) throughout the infusion period.
-
Place blood samples immediately on ice in tubes containing an anticoagulant.
-
-
Sample Processing:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
To precipitate plasma proteins, add a cold protein precipitation agent (e.g., add 100 µL of plasma to 300 µL of acetonitrile (B52724) containing an internal standard).
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the plasma extracts by LC-MS/MS to determine the isotopic enrichment of this compound and its metabolites.
-
-
Data Analysis and Flux Calculation:
-
Calculate the plasma flux of L-Phenylalanine and its conversion to metabolites using steady-state kinetic equations. The rate of appearance (Ra) of phenylalanine can be calculated as: Ra = i * (Ep / Ea - 1), where 'i' is the infusion rate of the tracer, 'Ep' is the enrichment of the infused tracer, and 'Ea' is the steady-state enrichment of the analyte in the plasma.
-
Application in Drug Development: DMPK Studies
This compound is a valuable tool in Drug Metabolism and Pharmacokinetics (DMPK) studies.
Internal Standard in Bioanalysis
Due to its chemical similarity and mass difference from the endogenous analyte, this compound serves as an excellent internal standard for the accurate quantification of L-Phenylalanine in biological matrices by LC-MS/MS. It co-elutes with the analyte and experiences similar matrix effects, thereby improving the accuracy and precision of the measurement.
CYP450 Inhibition Assays
Cytochrome P450 (CYP) enzymes are crucial for the metabolism of many drugs. Assessing the potential of a new drug candidate to inhibit these enzymes is a critical step in drug development to avoid adverse drug-drug interactions. L-Phenylalanine is known to be a substrate for certain CYP isoforms. This compound can be used as a probe substrate in in vitro assays to evaluate the inhibitory potential of a test compound on specific CYP enzymes.
Protocol 3: In Vitro CYP450 Inhibition Assay using this compound as a Probe Substrate
Materials:
-
Human liver microsomes (HLM) or recombinant CYP enzymes
-
This compound (probe substrate)
-
Test compound (potential inhibitor)
-
Known CYP inhibitor (positive control, e.g., ketoconazole (B1673606) for CYP3A4)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile, cold
-
LC-MS/MS system
Procedure:
-
Incubation:
-
In a microcentrifuge tube, combine HLM (e.g., final concentration 0.5 mg/mL), phosphate buffer, and either the test compound at various concentrations or a known inhibitor.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add this compound to each tube.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Reaction Termination:
-
After a fixed incubation time (e.g., 15-30 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant to quantify the formation of the primary metabolite of this compound (e.g., hydroxylated this compound).
-
-
Data Analysis:
-
Compare the rate of metabolite formation in the presence of the test compound to the control (no inhibitor).
-
Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity).
-
Visualizations
Caption: Key metabolic pathways of L-Phenylalanine traced with this compound.
Caption: General experimental workflow for in vitro metabolic flux analysis.
Caption: Workflow for a CYP450 inhibition assay using this compound.
References
Application Notes and Protocols for L-Phenylalanine-d7 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of samples for the quantitative analysis of L-Phenylalanine-d7. This deuterated stable isotope of L-Phenylalanine is commonly utilized as an internal standard in mass spectrometry-based bioanalysis to accurately quantify endogenous L-Phenylalanine levels in various biological matrices.[1][2] The protocols outlined below are applicable to a range of sample types, including serum, plasma, and urine, and are compatible with downstream analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
L-Phenylalanine is an essential amino acid, and the accurate measurement of its concentration in biological fluids is crucial for the diagnosis and monitoring of metabolic disorders such as Phenylketonuria (PKU).[3] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis as it corrects for variability during sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of the results.[1]
The selection of an appropriate sample preparation method is critical for removing interfering substances from the biological matrix, such as proteins and phospholipids, which can cause ion suppression or enhancement in the mass spectrometer.[4] This document details three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The choice of sample preparation method will influence the performance of the analytical method. The following table summarizes typical performance data for the analysis of phenylalanine using a stable isotope-labeled internal standard. These values can serve as a benchmark for method development and validation.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | > 85% | > 90% | > 95% |
| Intra-Assay Precision (%CV) | < 15% | < 10% | < 10% |
| Inter-Assay Precision (%CV) | < 15% | < 15% | < 15% |
| Matrix Effect | Moderate | Low | Minimal |
| Limit of Quantification (LOQ) | ~1.0 ng/mL | ~0.5 ng/mL | ~0.1 µg/ml |
Note: The values presented are typical and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Experimental Protocols
The following are detailed protocols for the preparation of biological samples for this compound analysis.
Protocol 1: Protein Precipitation (PPT) for Serum or Plasma
This method is rapid and suitable for high-throughput analysis.
Materials:
-
Serum or plasma sample
-
This compound internal standard working solution (in methanol (B129727) or acetonitrile)
-
Ice-cold acetonitrile (B52724) or methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of serum or plasma into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile or methanol.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the sample at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
The supernatant can be directly injected into the LC-MS system or evaporated to dryness and reconstituted in a suitable solvent if concentration is needed.
Protocol 2: Liquid-Liquid Extraction (LLE) for Serum or Plasma
LLE provides a cleaner extract compared to PPT by removing more matrix components.
Materials:
-
Serum or plasma sample
-
This compound internal standard working solution
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of serum or plasma into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Urine or Plasma
SPE offers the highest degree of sample cleanup and is ideal for complex matrices or when low detection limits are required. A mixed-mode cation exchange cartridge is commonly used for amino acid extraction.
Materials:
-
Urine or plasma sample
-
This compound internal standard working solution
-
Mixed-mode cation exchange SPE cartridge
-
SPE vacuum manifold
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
For plasma/serum: Mix 100 µL of the sample with the this compound internal standard and dilute with an appropriate buffer.
-
For urine: Dilute 2 mL of urine with 2 mL of 0.1 M phosphate (B84403) buffer (pH 5.0) after adding the internal standard.
-
-
Cartridge Conditioning: Place the SPE cartridge on the vacuum manifold and pass 1 mL of methanol through it.
-
Cartridge Equilibration: Pass 1 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample onto the cartridge and apply a gentle vacuum to draw the sample through at a slow, steady rate.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove interfering substances.
-
Elution: Place a clean collection tube in the manifold and elute the this compound with 1 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for analysis.
Experimental Workflow Visualization
Caption: General workflow for this compound sample preparation and analysis.
Derivatization for GC-MS Analysis
For analysis by GC-MS, the polar nature of amino acids necessitates a derivatization step to increase their volatility. Silylation is a common derivatization technique.
Protocol: Silylation using MTBSTFA
-
After the extraction and evaporation steps from the protocols above, ensure the sample extract is completely dry.
-
Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile to the dried extract.
-
Heat the mixture at 100°C for 4 hours.
-
After cooling, the sample is ready for injection into the GC-MS system.
Signaling Pathway and Logical Relationships
The use of an internal standard like this compound is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in this analytical approach.
Caption: Logical workflow of isotope dilution mass spectrometry for L-Phenylalanine analysis.
References
Application Notes and Protocols for L-Phenylalanine-d7 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
L-Phenylalanine-d7, a stable isotope-labeled analog of the essential amino acid L-phenylalanine, serves as a powerful tool in Nuclear Magnetic Resonance (NMR) spectroscopy. Its application spans across structural biology, metabolic research, and drug development, providing invaluable insights into molecular structure, dynamics, and metabolic fluxes. The replacement of protons with deuterium (B1214612) atoms (²H or D) in the phenyl ring of L-phenylalanine simplifies ¹H NMR spectra by reducing signal overlap and suppressing strong proton signals, thereby enhancing spectral resolution and sensitivity. This document provides detailed application notes and experimental protocols for the utilization of this compound in various NMR-based studies.
Application Note 1: Enhancing Protein Structural and Dynamic Studies
The incorporation of this compound into proteins is a widely used strategy to simplify complex ¹H NMR spectra, especially for larger proteins (>20 kDa). Deuteration of the aromatic side chain of phenylalanine residues significantly reduces the number of proton signals in crowded spectral regions, facilitating resonance assignment and the study of protein structure and dynamics.
Key Applications:
-
Spectral Simplification and Resonance Assignment: By replacing the five aromatic protons of phenylalanine with deuterium, the complexity of the ¹H NMR spectrum is greatly reduced. This allows for easier identification and assignment of remaining proton signals, which is a critical step in determining the three-dimensional structure of a protein.
-
Studying Protein Dynamics: Deuterium has a different nuclear spin and a smaller gyromagnetic ratio compared to protons, leading to altered relaxation properties. ²H NMR relaxation studies on this compound labeled proteins provide detailed information on the dynamics of the phenylalanine side chains, offering insights into protein folding, stability, and conformational changes upon ligand binding.[1][2][3][4][5]
-
Probing Protein-Ligand Interactions: The chemical environment of amino acid residues at a protein's binding site often changes upon ligand interaction. By selectively labeling phenylalanine residues with deuterium, changes in the NMR signals of nearby non-deuterated residues can be more clearly observed, allowing for the mapping of binding sites and the characterization of binding affinities.
Quantitative Data:
Table 1: Representative ²H Relaxation Parameters for Phenylalanine Side-Chain Dynamics
| Parameter | Description | Typical Value Range | Reference |
| T₁ (Spin-Lattice Relaxation) | Characterizes the rate at which the nuclear spins return to thermal equilibrium along the main magnetic field. Sensitive to fast motions (ps-ns timescale). | 100 - 500 ms | |
| T₂ (Spin-Spin Relaxation) | Characterizes the decay of transverse magnetization. Sensitive to both fast and slow motions. | 10 - 100 ms | |
| Order Parameter (S²) | Describes the degree of spatial restriction of the C-D bond vector motion. A value of 1 indicates a completely rigid bond, while 0 indicates unrestricted motion. | 0.7 - 0.9 |
Note: These values are illustrative and can vary depending on the specific protein, its molecular weight, and the experimental conditions.
Experimental Protocol: Incorporation of this compound into Recombinant Proteins for NMR Studies
This protocol describes the expression and purification of a protein with incorporated this compound in E. coli.
1. Preparation of Minimal Media:
- Prepare M9 minimal media. For a 1 L culture, this typically includes:
- 1x M9 salts (Na₂HPO₄, KH₂PO₄, NaCl)
- 2 mM MgSO₄
- 0.1 mM CaCl₂
- Trace metals solution
- For uniform deuteration of the protein backbone and other side chains, prepare the M9 media in 99.9% D₂O.
- The sole nitrogen source should be ¹⁵NH₄Cl (for ¹⁵N labeling).
- The primary carbon source should be deuterated, such as [¹³C, ²H]-glucose, to achieve high levels of deuteration.
2. Cell Culture and Protein Expression:
- Transform E. coli BL21(DE3) cells with the expression plasmid for the protein of interest.
- Grow a starter culture overnight in LB medium.
- Inoculate 1 L of the prepared minimal media with the starter culture.
- Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5-1 mM).
- Simultaneously with induction, add this compound to the culture medium. A typical concentration is 100-200 mg/L. To prevent metabolic scrambling, it is also advisable to add the other aromatic amino acids (L-Tyrosine and L-Tryptophan) at natural abundance.
- Continue to grow the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours.
3. Cell Harvesting and Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a suitable lysis buffer.
- Lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation.
- Purify the protein from the supernatant using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).
4. NMR Sample Preparation:
- Exchange the purified protein into an NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5) containing 90% H₂O/10% D₂O or 99.9% D₂O, depending on the experiment.
- Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1.0 mM).
- Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).
5. NMR Data Acquisition:
- Acquire ²H relaxation data using appropriate pulse sequences on a high-field NMR spectrometer.
- Common experiments include inversion-recovery for T₁ measurements and Carr-Purcell-Meiboom-Gill (CPMG) for T₂ measurements.
Visualization of Experimental Workflow:
References
- 1. Dynamics of Hydrophobic Core Phenylalanine Residues Probed by Solid-State Deuteron NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 3. Deuterium Spin Probes of Backbone Order in Proteins: A 2H NMR Relaxation Study of Deuterated Carbon α Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Experiments in 2H static NMR for the Characterization of Protein Side-Chain Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium spin probes of backbone order in proteins: 2H NMR relaxation study of deuterated carbon alpha sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Phenylalanine-d7 in Phenylketonuria (PKU) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of L-Phenylalanine-d7 as a stable isotope tracer in Phenylketonuria (PKU) research. This document is intended to guide researchers in designing and executing robust experiments to investigate phenylalanine metabolism, assess enzyme activity, and evaluate therapeutic interventions for PKU.
Introduction
Phenylketonuria (PKU) is an inborn error of metabolism characterized by a deficiency in the enzyme phenylalanine hydroxylase (PAH), which is responsible for converting phenylalanine (Phe) to tyrosine (Tyr).[1][2] This deficiency leads to the accumulation of Phe in the blood and brain, causing severe neurological damage if left untreated.[1] this compound is a deuterated, stable isotope-labeled form of L-Phenylalanine.[3] Its use as a tracer allows for the in vivo and in vitro study of Phe kinetics and PAH enzyme activity without the risks associated with radioactive isotopes.[3] By tracing the metabolic fate of this compound, researchers can gain valuable insights into the pathophysiology of PKU and the efficacy of novel therapies.
Key Applications in PKU Research
-
In Vivo Metabolic Studies: Tracing the conversion of this compound to its metabolites to assess residual PAH activity in patients and animal models.
-
Metabolic Flux Analysis: Quantifying the rates of metabolic reactions in the phenylalanine pathway.
-
Enzyme Activity Assays: Determining the catalytic efficiency of phenylalanine hydroxylase in vitro.
-
Therapeutic Development: Evaluating the effectiveness of new treatments aimed at reducing phenylalanine levels or restoring PAH function.
Data Presentation: In Vivo Phenylalanine Hydroxylation Rates
The following table summarizes representative quantitative data from in vivo studies using deuterated phenylalanine to assess phenylalanine hydroxylation rates in individuals with PKU and healthy controls.
| Subject Group | Phenylalanine Hydroxylation Rate (μmol/kg/h) | Reference |
| Classical PKU Patients | 0.13 - 0.95 | van der Goot, et al. |
| Healthy Controls | 4.11 - 6.33 | van der Goot, et al. |
| Classical PKU Patients | 0.9 - 8.4 (mean 4.8 ± 2.2) | Thompson, et al. |
| Hyperphenylalaninemia | 4.4 - 5.3 | Thompson, et al. |
| Healthy Controls | 3.2 - 8.2 (mean 6.3 ± 1.6) | Thompson, et al. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Phenylalanine Hydroxylation using Primed, Continuous Infusion of this compound
This protocol describes a method to determine the in vivo rate of phenylalanine hydroxylation by administering a primed, continuous intravenous infusion of this compound and measuring the appearance of its hydroxylated product, L-Tyrosine-d6, in plasma.
Materials:
-
Sterile, pyrogen-free this compound solution for infusion
-
Infusion pump
-
Heparinized blood collection tubes
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Subject Preparation:
-
Subjects should fast overnight (8-12 hours) before the study.
-
Place an intravenous catheter in a forearm vein for tracer infusion and another in the contralateral hand or wrist, kept in a heated box (approx. 55°C), for arterialized venous blood sampling.
-
-
Preparation of this compound Infusion Solution:
-
Prepare a sterile solution of this compound in 0.9% saline. The exact concentration will depend on the desired infusion rate and the subject's body weight. For example, a solution of 10 mg/mL can be prepared.
-
The solution must be tested for sterility and pyrogenicity before use.
-
-
Priming Dose Calculation and Administration:
-
The priming dose is administered as a bolus injection to rapidly achieve a steady-state plasma concentration of this compound.
-
The priming dose (P) can be estimated using the following formula: P = I × Vd × k
-
I = desired steady-state plasma concentration of the tracer
-
Vd = estimated volume of distribution of phenylalanine (approx. 0.3 L/kg)
-
k = turnover rate constant of phenylalanine
-
-
Alternatively, a priming dose to infusion rate ratio can be empirically determined from pilot studies.
-
Administer the calculated priming dose intravenously over 1-2 minutes.
-
-
Continuous Infusion:
-
Immediately following the priming dose, begin a continuous intravenous infusion of this compound at a constant rate.
-
The infusion rate (I) is calculated to maintain the desired steady-state plasma tracer concentration. A typical infusion rate might be in the range of 0.5 - 1.0 µmol/kg/h.
-
Continue the infusion for a period of 4-6 hours to ensure isotopic steady state is reached and maintained.
-
-
Blood Sampling:
-
Collect a baseline blood sample before the start of the infusion.
-
Collect subsequent blood samples at regular intervals (e.g., every 30 minutes) throughout the infusion period.
-
Collect blood in heparinized tubes and immediately place on ice.
-
-
Sample Processing and Storage:
-
Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
-
Calculation of Phenylalanine Hydroxylation Rate:
-
The rate of appearance of L-Tyrosine-d6 from this compound is used to calculate the in vivo phenylalanine hydroxylation rate.
-
This is determined by measuring the isotopic enrichment of this compound and L-Tyrosine-d6 in plasma samples using LC-MS/MS and applying appropriate kinetic models.
-
Protocol 2: Sample Preparation and LC-MS/MS Analysis of this compound and its Metabolites
This protocol outlines the procedure for the extraction and quantification of this compound and its metabolites from plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma samples from the infusion study
-
Internal standards (e.g., L-Phenylalanine-13C9,15N, L-Tyrosine-13C9,15N)
-
Protein precipitation solvent (e.g., 10% sulfosalicylic acid or acetonitrile (B52724) with 0.1% formic acid)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of the internal standard solution.
-
Add 400 µL of cold protein precipitation solvent.
-
Vortex the mixture for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
L-Phenylalanine: m/z 166 → 120
-
This compound: m/z 173 → 127
-
L-Tyrosine: m/z 182 → 136
-
L-Tyrosine-d6: m/z 188 → 142
-
Internal Standards (example): L-Phenylalanine-13C9,15N (m/z 175 → 129), L-Tyrosine-13C9,15N (m/z 191 → 145)
-
-
Optimize other MS parameters such as collision energy and declustering potential for each analyte.
-
-
Data Analysis:
-
Quantify the concentrations of this compound and its metabolites by constructing calibration curves using standards of known concentrations.
-
Calculate the isotopic enrichment of each analyte in the plasma samples.
-
Visualizations
Caption: Phenylalanine metabolism in health and PKU.
Caption: Experimental workflow for in vivo tracer studies.
References
- 1. Analysis of phenylalanine hydroxylase genotypes and hyperphenylalaninemia phenotypes using L-[1-13C]phenylalanine oxidation rates in vivo: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
Application Notes and Protocols for Developing Assays with L-Phenylalanine-d7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Phenylalanine-d7 in the development of robust and accurate bioanalytical assays. This document outlines the key applications of this stable isotope-labeled internal standard, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a comparative analysis of its performance against other internal standards.
Introduction to this compound
This compound is a deuterated form of the essential amino acid L-Phenylalanine. Its utility in assay development stems from its chemical similarity to the endogenous analyte, allowing it to mimic the behavior of L-Phenylalanine during sample preparation and analysis. This property makes it an invaluable tool for:
-
Internal Standard in Quantitative Bioanalysis: this compound is widely used as an internal standard in LC-MS/MS assays to accurately quantify L-Phenylalanine in various biological matrices.[1][2] It helps to correct for variability in sample extraction, matrix effects, and instrument response.
-
Tracer in Metabolic Research: As a stable isotope-labeled compound, this compound can be used as a tracer to study the in vivo and in vitro metabolism of L-Phenylalanine. This is particularly relevant in research related to metabolic disorders such as Phenylketonuria (PKU).
-
Pharmacokinetic Studies: this compound can be administered to subjects to study the absorption, distribution, metabolism, and excretion (ADME) of L-Phenylalanine.
Key Applications and Methodologies
Quantitative Bioanalysis of L-Phenylalanine using LC-MS/MS
A validated LC-MS/MS method using this compound as an internal standard is the gold standard for the accurate quantification of L-Phenylalanine in biological samples.
Experimental Protocol: Quantification of L-Phenylalanine in Human Plasma
This protocol outlines a typical procedure for the analysis of L-Phenylalanine in human plasma.
1. Materials and Reagents:
-
L-Phenylalanine
-
This compound
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Phenylalanine and this compound in a 50:50 mixture of methanol and water.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with known concentrations of L-Phenylalanine.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50% acetonitrile.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (L-Phenylalanine) | Q1: 166.1 m/z, Q3: 120.1 m/z |
| MRM Transition (this compound) | Q1: 173.1 m/z, Q3: 127.1 m/z |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
5. Data Analysis:
-
Integrate the peak areas for both L-Phenylalanine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of L-Phenylalanine in the unknown samples by interpolation from the calibration curve.
Experimental Workflow Diagram:
Metabolic Studies
This compound can be used as a tracer to investigate the metabolic fate of L-Phenylalanine. A primary pathway is the conversion of L-Phenylalanine to L-Tyrosine by the enzyme phenylalanine hydroxylase.
Metabolic Pathway of L-Phenylalanine:
Data Presentation
Pharmacokinetic Parameters of L-Phenylalanine
The following table summarizes representative pharmacokinetic parameters of L-Phenylalanine in different species. While these values are for the unlabeled compound, they provide a baseline for what to expect in studies using this compound as a tracer.
| Species | Route of Administration | Dose | Cmax (µmol/L) | Tmax (min) | AUC (µmol·min/L) |
| Human | Oral (Capsule) | 20 mg/kg | 103.3 | 108.6 | 7,656 |
| Human | Oral (Solution) | 20 mg/kg | 126.6 | 36.6 | 7,200 |
| Rat | Intravenous | 100 mg/kg | 87 - 131 | ~1 | - |
| Rat | Nasal | 5 mg/kg | - | 45 | - |
Data synthesized from multiple sources for illustrative purposes.[3][4][5]
Comparison of Internal Standards: this compound vs. ¹³C-L-Phenylalanine
The choice of internal standard can significantly impact assay performance. While deuterated standards like this compound are widely used, ¹³C-labeled standards are often considered the "gold standard".
| Feature | This compound (Deuterated) | ¹³C-L-Phenylalanine | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting earlier than the analyte. | Co-elutes perfectly with the unlabeled analyte. | Perfect co-elution ensures that the analyte and internal standard experience the same matrix effects, leading to more accurate and precise quantification. |
| Isotopic Stability | Deuterium atoms can sometimes be susceptible to back-exchange with hydrogen atoms. | The ¹³C label is integrated into the carbon skeleton and is not prone to exchange. | ¹³C-labeling provides greater assurance of isotopic stability throughout the analytical process. |
| Matrix Effects | Differential elution can lead to differential matrix effects between the analyte and the internal standard. | Experiences the same matrix effects as the analyte due to co-elution. | ¹³C-labeled standards provide more effective compensation for matrix effects. |
| Cost | Generally more cost-effective. | Typically more expensive due to a more complex synthesis process. | Cost is a practical consideration, but the superior performance of ¹³C-labeled standards may justify the higher cost for critical studies. |
Performance Comparison of a Bioanalytical Method Using Different Internal Standards:
| Parameter | Method with Deuterated IS | Method with ¹³C-Labeled IS |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Precision (%RSD) | < 15% | < 10% |
| Linearity (r²) | > 0.99 | > 0.995 |
| Limit of Quantification | Typically sufficient for most applications | May offer slightly better sensitivity |
This table represents typical performance characteristics and may vary depending on the specific assay and instrumentation.
Conclusion
This compound is a versatile and effective tool for the development of quantitative bioanalytical assays. Its use as an internal standard in LC-MS/MS methods provides reliable quantification of L-Phenylalanine in complex biological matrices. For applications requiring the highest level of accuracy and precision, the use of a ¹³C-labeled internal standard should be considered. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals working with L-Phenylalanine and its deuterated analog.
References
Troubleshooting & Optimization
L-Phenylalanine-d7 signal suppression in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize signal suppression of L-Phenylalanine-d7 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1] This interference reduces the analyte's signal intensity, which can lead to inaccurate and unreliable quantitative results, including poor precision and reduced sensitivity.[1][2][3] In bioanalytical methods, endogenous components of biological matrices like plasma, such as salts, proteins, and phospholipids (B1166683), are common causes of ion suppression.[4] Electrospray ionization (ESI) is particularly susceptible to these effects compared to other ionization techniques like atmospheric pressure chemical ionization (APCI).
Q2: What are the common causes of signal suppression for this compound?
A2: Signal suppression for this compound can arise from various sources, including:
-
Endogenous Matrix Components : In biological samples, salts, proteins, and especially phospholipids are known to cause significant ion suppression.
-
Exogenous Substances : Contaminants such as plasticizers from lab consumables, anticoagulants (e.g., heparin), and mobile phase additives like trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA) can interfere with ionization.
-
High Analyte Concentration : At high concentrations, the analyte itself can cause self-suppression, leading to a non-linear detector response.
-
Co-eluting Metabolites or Isobaric Interferences : Compounds that are structurally similar or have the same nominal mass-to-charge ratio (m/z) as this compound can co-elute and compete for ionization.
Q3: How can I detect and quantify ion suppression for my this compound signal?
A3: Two primary methods are used to assess ion suppression: the qualitative Post-Column Infusion (PCI) technique and the quantitative Post-Extraction Spike Analysis. The PCI method helps identify at what retention times suppression occurs, while the post-extraction spike method quantifies the extent of the signal suppression or enhancement.
Q4: My this compound signal is low or inconsistent. What are the first troubleshooting steps?
A4: If you are observing a low or inconsistent signal, it is a common indicator of ion suppression. First, confirm that the mass spectrometer is tuned and calibrated correctly and that the sample concentration is appropriate. Then, proceed to systematically evaluate potential matrix effects using the diagnostic experiments outlined below. A logical troubleshooting workflow is essential for efficiently identifying and resolving the issue.
Troubleshooting Guides
Initial Troubleshooting Workflow
When encountering signal suppression issues, a systematic approach is crucial. The following workflow provides a step-by-step guide to diagnosing and mitigating the problem.
Strategy 1: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before analysis.
-
Solid-Phase Extraction (SPE) : This technique is highly effective at selectively extracting analytes while removing interfering matrix components like phospholipids and salts.
-
Liquid-Liquid Extraction (LLE) : LLE can also be used to separate this compound from many endogenous components based on differences in solubility.
-
Protein Precipitation (PPT) : While a simpler technique, PPT is often less clean. It removes proteins but can leave behind other interferences like phospholipids, which are a major cause of ion suppression.
Strategy 2: Modify Chromatographic Conditions
If interfering compounds cannot be fully removed during sample preparation, altering the liquid chromatography (LC) method can separate them from the this compound peak.
-
Gradient Optimization : Adjusting the mobile phase gradient can improve the resolution between this compound and co-eluting matrix components.
-
Change Column Chemistry : If a standard C18 column is being used, switching to a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl, or HILIC) can alter selectivity and resolve the interference.
-
Adjust Mobile Phase pH : The pH of the mobile phase affects the ionization state of this compound. For positive ion mode, an acidic mobile phase (e.g., containing 0.1% formic acid) is generally used to promote protonation and enhance the signal.
Strategy 3: Optimize Mass Spectrometry Parameters
Fine-tuning the MS parameters can improve the signal-to-noise ratio and minimize the impact of interferences.
-
Ion Source Parameters : Optimize the spray voltage, source temperature, and gas flows (nebulizer and drying gas) to ensure efficient desolvation and ionization.
-
Collision Energy : In MS/MS mode, optimize the collision energy to produce a stable and intense fragment ion, which improves the specificity of quantification.
Strategy 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
Using a co-eluting stable isotope-labeled internal standard is the most recognized technique to compensate for matrix effects. An ideal SIL-IS for this compound would be a heavier labeled version, such as L-Phenylalanine-¹³C₉,¹⁵N. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate and precise quantification based on the peak area ratio.
Experimental Protocols
Protocol 1: Qualitative Assessment of Ion Suppression via Post-Column Infusion (PCI)
This experiment identifies the regions in a chromatogram where co-eluting matrix components cause ion suppression.
Methodology:
-
Prepare Infusion Solution : Create a solution of this compound in the mobile phase at a concentration that provides a stable, mid-range signal (e.g., 100 ng/mL).
-
Set up Infusion : Use a syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.
-
Equilibrate System : Allow the infusion to run until a stable baseline signal for this compound is observed.
-
Inject Blank Matrix : Inject an extracted blank matrix sample (that does not contain this compound).
-
Analyze Chromatogram : Monitor the this compound MRM transition. Any significant drop in the constant baseline signal indicates a region where matrix components are eluting and causing ion suppression. Compare the retention time of this suppression zone with the expected retention time of your analyte.
Protocol 2: Quantitative Assessment of Matrix Effect via Post-Extraction Spike
This experiment provides a quantitative measure of the degree of signal suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples :
-
Set A (Neat Solution) : Spike a known amount of this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike) : Extract a blank biological matrix using your established procedure. Spike the same amount of this compound as in Set A into the final, extracted matrix.
-
Set C (Pre-Extraction Spike) : Spike the same amount of this compound as in Set A into the blank biological matrix before the extraction procedure. (This set is used to assess recovery, not the matrix effect itself).
-
-
Analyze Samples : Inject and analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Matrix Factor (MF) : The matrix factor is calculated to determine the extent of ion suppression or enhancement.
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Data Presentation
The results from a quantitative matrix effect experiment can be summarized to clearly present the findings.
| Sample Set | Description | Mean Peak Area (n=3) | Matrix Factor (MF) | % Suppression |
| Set A | This compound in neat solution | 1,520,400 | - | - |
| Set B | This compound spiked in extracted blank plasma | 653,772 | 0.43 | 57% |
Calculation: MF = 653,772 / 1,520,400 = 0.43. % Suppression = (1 - MF) * 100 = (1 - 0.43) * 100 = 57%.
References
L-Phenylalanine-d7 Quantification Accuracy Technical Support Center
Welcome to the technical support center for improving L-Phenylalanine-d7 quantification accuracy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used in quantitative analysis?
A stable isotope-labeled (SIL) internal standard such as this compound is considered the gold standard for quantitative mass spectrometry. Because it is chemically almost identical to the analyte (L-Phenylalanine), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's source.[1][2] This allows for accurate correction of variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification.[1]
Q2: Can this compound and L-Phenylalanine be separated by chromatography?
Achieving baseline separation between this compound and L-Phenylalanine is very difficult and generally not the primary goal.[3] Due to their nearly identical physicochemical properties, they typically co-elute.[3] A slight difference in retention time, known as the "chromatographic isotope effect," may be observed in reversed-phase chromatography, where the deuterated compound can elute slightly earlier. The primary method for distinguishing between them is mass spectrometry, which separates them based on their different mass-to-charge ratios (m/z).
Q3: What are the primary causes of inaccurate quantification when using this compound?
Several factors can lead to inaccurate or inconsistent results. The most common issues include:
-
Differential Matrix Effects: The analyte and internal standard experience different levels of ion suppression or enhancement from components in the sample matrix.
-
Impurity of the Internal Standard: The this compound standard may contain the unlabeled L-Phenylalanine, which can artificially inflate the analyte's signal.
-
Isotopic Exchange: The deuterium (B1214612) atoms on this compound may exchange with hydrogen atoms from the sample or solvent, a phenomenon known as back-exchange.
-
Lack of Co-elution: While they generally co-elute, slight chromatographic separation can expose the analyte and internal standard to different matrix components, leading to inaccurate results.
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
Question: My quantitative results for L-Phenylalanine are inconsistent and seem inaccurate, even though I am using this compound as an internal standard. What are the possible causes and how can I troubleshoot this?
Answer: This is a common problem that can stem from several sources. Follow this guide to diagnose and resolve the issue.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms for L-Phenylalanine and this compound. If they are not perfectly co-eluting, the differential exposure to matrix components can lead to quantification errors.
-
Solution: If separation is observed, consider adjusting the chromatographic method. Using a lower-resolution column or modifying the mobile phase gradient might help ensure co-elution.
-
-
Assess Matrix Effects: Even with perfect co-elution, the analyte and internal standard can be affected differently by the sample matrix.
-
Solution: Conduct a matrix effect experiment to quantify the degree of ion suppression or enhancement for both the analyte and the internal standard.
-
-
Check Internal Standard Purity: The presence of unlabeled L-Phenylalanine in your this compound standard will lead to an overestimation of the analyte concentration.
-
Solution: Assess the contribution of the internal standard to the analyte signal by analyzing a blank sample spiked only with the this compound standard.
-
-
Investigate Isotopic Exchange: The deuterium labels on this compound may not be completely stable in your sample matrix or solvent conditions, leading to a loss of the deuterated signal and an increase in the unlabeled signal.
-
Solution: Choose a deuterated standard with labels on stable positions of the molecule. Avoid storing standards in strongly acidic or basic solutions.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: The chromatographic peaks for L-Phenylalanine and this compound are showing significant tailing or fronting. How can I improve the peak shape?
Answer: Poor peak shape can compromise the accuracy of peak integration and, therefore, quantification. Here are the common causes and solutions.
Troubleshooting Steps:
-
Peak Tailing:
-
Cause: Secondary interactions with the stationary phase or column contamination.
-
Solution:
-
Adjust the mobile phase pH to ensure L-Phenylalanine is fully protonated or deprotonated.
-
Use a column with a highly inert stationary phase.
-
Implement a column wash protocol between runs or back-flush the column with a strong solvent.
-
-
-
Peak Fronting:
-
Cause: Sample overload or incompatibility between the sample solvent and the mobile phase.
-
Solution:
-
Reduce the injection volume or dilute the sample.
-
Ensure the sample is dissolved in the initial mobile phase or a weaker solvent.
-
-
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol allows for the quantitative evaluation of ion suppression or enhancement.
Materials:
-
Blank matrix (e.g., plasma, urine) from a source known to be free of the analyte.
-
L-Phenylalanine and this compound standards.
-
Appropriate solvents for sample preparation.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction procedure.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
A significant difference in the MF between the analyte and the internal standard indicates a differential matrix effect, which can lead to inaccurate quantification.
Hypothetical Matrix Effect Data:
| Sample Set | Analyte Peak Area | Internal Standard (IS) Peak Area |
| Set A (Neat) | 1,500,000 | 1,450,000 |
| Set B (Post-Spike) | 950,000 | 1,200,000 |
| Matrix Factor | 0.63 (Suppression) | 0.83 (Suppression) |
In this example, the analyte experiences more significant ion suppression than the internal standard, which would lead to an overestimation of the analyte concentration.
Protocol 2: Assessing Purity of the Deuterated Internal Standard
This protocol helps determine if the this compound internal standard is contaminated with unlabeled L-Phenylalanine.
Procedure:
-
Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte.
-
Spike with Internal Standard: Add the this compound internal standard at the same concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled L-Phenylalanine.
-
Evaluate the Response: The signal for the unlabeled analyte should be insignificant, ideally less than 5% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. A higher response indicates significant contamination.
Visualizations
Caption: A stepwise workflow for troubleshooting inaccurate quantification.
Caption: Workflow for assessing matrix effects and recovery.
References
Technical Support Center: L-Phenylalanine-d7 Internal Standard
Welcome to the technical support center for L-Phenylalanine-d7 internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) form of the essential amino acid L-Phenylalanine.[1][2] In quantitative mass spectrometry-based bioanalysis, it serves as an ideal internal standard. Because it is chemically and structurally almost identical to the endogenous L-Phenylalanine, it exhibits similar behavior during sample preparation, chromatography, and ionization.[2][3] This allows it to effectively compensate for variability in sample extraction, matrix effects (such as ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of L-Phenylalanine.[3]
Q2: What are the ideal purity requirements for this compound?
For reliable and accurate quantification, this compound should have high chemical and isotopic purity. The generally accepted requirements are:
-
Chemical Purity: >98%
-
Isotopic Enrichment: ≥98%
High purity ensures that the internal standard does not introduce interferences. The presence of unlabeled L-Phenylalanine as an impurity can lead to an overestimation of the analyte concentration, especially at low levels.
Q3: How should this compound be stored?
Proper storage is crucial to maintain the integrity of the internal standard. General storage recommendations include:
-
Solid Form: Store in a tightly sealed container in a dry place, protected from light and moisture. Storage at -20°C is also a common recommendation for long-term stability.
-
Stock Solutions: It is often recommended to prepare fresh aqueous solutions. If storage is necessary, aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability or at 2-8°C for short-term use. Stability in the chosen solvent and storage conditions should be verified.
Troubleshooting Guides
This section addresses specific issues that may arise during LC-MS/MS analysis using this compound as an internal standard.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: Why am I observing poor peak shapes for this compound and/or the native L-Phenylalanine?
A: Poor peak shape can stem from several factors related to the column, mobile phase, or injection solvent.
-
Column Issues: Contamination or partial clogging of the column frit can lead to peak splitting. A void in the column, which can be caused by the dissolution of silica (B1680970) at a mobile phase pH greater than 7, is another potential cause.
-
Mobile Phase and Injection Solvent: If the injection solvent is stronger than the mobile phase, it can cause peak distortion. Secondary interactions between the analyte and the stationary phase, especially if the mobile phase pH is not optimal, can also lead to tailing.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: High Variability in Internal Standard Response
Q: My this compound signal is inconsistent across my analytical run. What are the potential causes?
A: Variability in the internal standard response can compromise the accuracy of your results. Key causes include:
-
Inconsistent Addition of IS: Errors in pipetting the internal standard will directly impact the final calculated concentration.
-
Sample Matrix Effects: Ion suppression or enhancement can vary between samples, affecting the IS signal. This is a significant issue in complex biological matrices like plasma.
-
Degradation: this compound may degrade during sample storage or processing.
-
Deuterium (B1214612) Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent (back-exchange), altering the concentration of the deuterated standard over time. This is more likely with labels at acidic or basic sites.
This protocol helps to quantify the extent of ion suppression or enhancement.
-
Preparation of Solutions:
-
Set A (Neat Solution): Prepare a solution of this compound in the reconstitution solvent at a known concentration (e.g., the concentration used in your assay).
-
Set B (Post-Spiked Matrix): Obtain blank biological matrix from at least six different sources. Process these blank samples through your entire extraction procedure. Spike the final extract with this compound to the same concentration as in Set A.
-
-
Analysis: Analyze both sets of samples via LC-MS/MS.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the matrix factors from the different sources should not exceed 15%.
-
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Factor (MF) | Notes |
| Protein Precipitation (PPT) | 85 - 100% | 0.6 - 0.9 | Fast and simple, but can result in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 70 - 85% | 0.8 - 0.95 | Provides cleaner extracts compared to PPT. |
| Solid-Phase Extraction (SPE) | > 90% | > 0.95 | Offers the cleanest extracts and significantly reduces matrix effects but requires more method development. |
Caption: Comparison of common sample preparation techniques and their impact on recovery and matrix effects.
Issue 3: Inaccurate Quantification at Low Concentrations
Q: I'm observing a positive bias in my results, especially for low-concentration samples. What could be the cause?
A: This issue is often linked to the purity of the this compound internal standard.
-
Isotopic Impurity: The this compound standard may contain a small amount of the unlabeled L-Phenylalanine. This impurity will contribute to the analyte's signal, causing a positive bias in the results, particularly at the lower limit of quantification (LLOQ).
-
In-source Fragmentation: The deuterated internal standard can potentially lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.
Caption: Decision-making process for troubleshooting inaccurate low-level quantification.
-
Prepare High-Concentration IS Solution: Prepare a solution of this compound at a high concentration (e.g., 100x the concentration used in your assay) in a suitable solvent.
-
LC-MS/MS Analysis: Inject this solution into the LC-MS/MS system.
-
Monitor Transitions: Monitor the mass transitions for both this compound and the unlabeled L-Phenylalanine.
-
Evaluate Results: The presence of a significant peak at the retention time and mass transition of the unlabeled L-Phenylalanine indicates isotopic impurity in the internal standard. This can be used to calculate the percentage of the unlabeled analyte in the standard.
References
Technical Support Center: L-Phenylalanine Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the LC-MS/MS analysis of L-Phenylalanine using its deuterated internal standard, L-Phenylalanine-d7.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in L-Phenylalanine analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix (e.g., plasma, serum, urine).[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of L-Phenylalanine.[1][3] In biological samples, common sources of matrix effects include phospholipids, proteins, and salts that interfere with the ionization process in the mass spectrometer's source.[4]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically and structurally almost identical to the native L-Phenylalanine, it is expected to have the same behavior during sample extraction, chromatography, and ionization. By adding a known amount of this compound to each sample, variations in the analytical process, including matrix effects, can be compensated for by using the peak area ratio of the analyte to the internal standard for quantification.
Q3: Can this compound fail to correct for matrix effects?
A3: Yes, under certain conditions, even a SIL internal standard may not perfectly compensate for matrix effects. This phenomenon, known as differential matrix effects, can occur if there is a slight chromatographic separation between L-Phenylalanine and this compound. This separation, sometimes caused by the deuterium (B1214612) isotope effect, can expose the analyte and the internal standard to different concentrations of interfering matrix components as they elute, leading to inaccurate results.
Q4: What are the primary causes of ion suppression for L-Phenylalanine in biological samples?
A4: The most significant causes of ion suppression in the analysis of L-Phenylalanine from biological matrices like plasma or serum are endogenous components that co-elute with the analyte. Phospholipids are particularly notorious for causing ion suppression in electrospray ionization (ESI) mode. Other components like proteins and salts can also contribute to this effect.
Q5: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to matrix effects?
A5: Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI). If significant and persistent matrix effects are observed with ESI, switching to APCI can be a potential solution, although it may have its own limitations regarding sensitivity for certain analytes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your analysis.
Problem 1: Inconsistent or inaccurate results despite using this compound internal standard.
This is a common indicator that the internal standard is not fully compensating for the matrix effect, a situation known as differential ion suppression.
Caption: Troubleshooting workflow for addressing inaccurate results.
Troubleshooting Steps:
-
Verify Co-elution : Carefully inspect the overlayed chromatograms of L-Phenylalanine and this compound. Even a minor separation can lead to differential suppression. If they are not perfectly co-eluting, you must optimize your chromatographic method.
-
Quantify Matrix Effects : Perform a quantitative assessment to determine the extent of the matrix effect on both the analyte and the internal standard. A significant difference indicates that the internal standard is not tracking the analyte's behavior.
-
Optimize Sample Preparation : Protein precipitation is a common but often "dirty" sample preparation method that leaves behind significant amounts of phospholipids. Employing more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide cleaner extracts and reduce matrix effects.
-
Optimize Chromatography : Adjust the liquid chromatography (LC) method to separate L-Phenylalanine from the regions of ion suppression. This can be achieved by modifying the mobile phase gradient or trying a column with a different chemistry (e.g., phenyl-hexyl).
-
Dilute the Sample : Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression. However, ensure the diluted analyte concentration remains well above the instrument's limit of quantification.
Problem 2: Low or decreasing signal intensity for L-Phenylalanine over an analytical batch.
This often points to the accumulation of matrix components on the analytical column or in the mass spectrometer's ion source.
Troubleshooting Steps:
-
Column Wash : Implement a robust column washing step at the end of each chromatographic run, using a high percentage of strong organic solvent to elute strongly retained matrix components like phospholipids.
-
Sample Preparation : As with Problem 1, improving the sample cleanup is the most effective cure. Phospholipids, if not removed, can accumulate on the column and elute unpredictably in later runs, causing ion suppression.
-
Use a Guard Column : A guard column can help protect the analytical column from strongly retained matrix components, but it will require regular replacement.
-
Source Cleaning : If signal intensity does not recover after column washing, the MS source may be contaminated. Follow the manufacturer's protocol for cleaning the ion source components.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
The choice of sample preparation method significantly impacts the cleanliness of the final extract and the extent of matrix effects.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Factor (MF) | Advantages & Disadvantages |
| Protein Precipitation (PPT) | > 90% | 0.5 - 0.8 | Fast and simple, but often results in significant ion suppression due to residual phospholipids. |
| Liquid-Liquid Extraction (LLE) | 70 - 85% | 0.8 - 0.95 | Provides cleaner extracts than PPT. More labor-intensive and may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | > 90% | > 0.95 | Offers the cleanest extracts and most effective reduction of matrix effects. Requires method development. |
Note: Recovery and Matrix Factor values are typical and can vary based on the specific analyte, matrix, and protocol. A Matrix Factor < 1 indicates ion suppression, while > 1 indicates enhancement.
Experimental Protocols
Methodology 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
This experiment quantifies the absolute matrix effect by comparing the analyte response in a clean solution versus a post-extracted matrix sample.
Objective: To calculate the Matrix Factor (MF) for L-Phenylalanine and this compound.
Procedure:
-
Prepare Solutions:
-
Set A (Neat Solution): Spike L-Phenylalanine and this compound into the reconstitution solvent (e.g., mobile phase).
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix (e.g., plasma from 6 different sources) using your established sample preparation protocol. Spike the extracted, evaporated, and reconstituted blank matrix with the same concentration of L-Phenylalanine and this compound as in Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
An IS-Normalized MF value close to 1.0 indicates the internal standard is effectively compensating for the matrix effect.
Caption: Workflow for the quantitative assessment of matrix effects.
Methodology 2: Qualitative Assessment by Post-Column Infusion
This experiment helps identify the regions in the chromatogram where ion suppression or enhancement occurs.
Objective: To visualize retention time zones of ion suppression.
Procedure:
-
Setup: Using a T-piece, continuously infuse a standard solution of L-Phenylalanine and this compound at a constant flow rate (e.g., 10 µL/min) into the mobile phase flow after the analytical column but before the MS ion source.
-
Baseline Acquisition: While infusing, inject a blank solvent (e.g., mobile phase) onto the LC column. This will establish a stable baseline signal for the analyte and internal standard.
-
Matrix Injection: Inject an extracted blank matrix sample onto the LC column.
-
Analysis: Monitor the signal for the infused analyte and IS. Any dips or peaks in the stable baseline signal correspond to regions of ion suppression or enhancement, respectively, caused by eluting matrix components.
Caption: Experimental setup for a post-column infusion experiment.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
troubleshooting poor peak shape for L-Phenylalanine-d7
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-Phenylalanine-d7.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape is a common issue in chromatographic analysis that can compromise the accuracy and precision of quantification. The two most frequent manifestations of poor peak shape are peak tailing and peak fronting.
1. What causes peak tailing for my this compound peak and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is often indicative of secondary interactions between the analyte and the stationary phase, or other system issues.
Possible Causes and Solutions for Peak Tailing:
| Possible Cause | Suggested Solution |
| Secondary Silanol (B1196071) Interactions | This compound, being a primary amine, can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing.[1][2] To mitigate this, consider the following:Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa values of L-Phenylalanine (pKa1 ~1.8, pKa2 ~9.1).[3] Operating at a low pH (e.g., with 0.1% formic acid) will protonate the amine group, reducing its interaction with silanols.[3]Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to minimize these secondary interactions.[1]Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase can help to saturate the active sites on the stationary phase. |
| Column Contamination or Degradation | Accumulation of contaminants from the sample matrix or mobile phase can lead to active sites that cause tailing. Implement a Column Wash Protocol: Regularly wash the column with a strong solvent to remove strongly retained compounds.Use a Guard Column: A guard column can protect the analytical column from contaminants.Replace the Column: If the problem persists after thorough washing, the column may be irreversibly damaged and require replacement. |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Dissolve the Sample in Mobile Phase: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase. |
2. Why is my this compound peak fronting and what should I do?
Peak fronting, where the initial part of the peak is sloped, is typically a sign of sample overload or issues with the column packing.
Possible Causes and Solutions for Peak Fronting:
| Possible Cause | Suggested Solution |
| Sample Overload | Injecting too much analyte can saturate the stationary phase, leading to a fronting peak shape. Reduce Injection Volume: Decrease the volume of the sample injected onto the column.Dilute the Sample: Lower the concentration of this compound in your sample. |
| Column Void or Channeling | A void at the head of the column or poorly packed stationary phase can cause the sample to spread unevenly, resulting in fronting. Reverse-Flush the Column: In some cases, reversing the column and flushing it with a strong solvent can help to resettle the packing material.Replace the Column: If a void is present, the column will likely need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: Should I expect baseline separation between L-Phenylalanine and this compound?
A1: No, complete baseline separation is highly unlikely and generally not necessary for quantification. Due to their nearly identical chemical properties, L-Phenylalanine and its deuterated isotopologue, this compound, will co-elute or have very similar retention times in most reversed-phase HPLC systems. The primary method for distinguishing and quantifying these compounds is mass spectrometry (MS), which differentiates them based on their mass-to-charge (m/z) ratio.
Q2: I've noticed that this compound sometimes elutes slightly earlier than L-Phenylalanine. Why does this happen?
A2: This is known as the chromatographic isotope effect. In reversed-phase chromatography, deuterated compounds can exhibit slightly weaker van der Waals interactions with the nonpolar stationary phase compared to their non-deuterated counterparts. This can result in a slightly shorter retention time for the deuterated compound.
Q3: What is the recommended analytical technique for analyzing this compound?
A3: The most common and robust method is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique provides high selectivity and sensitivity, allowing for accurate quantification even without chromatographic separation from the unlabeled form.
Q4: Can I use a UV detector for this compound analysis?
A4: While L-Phenylalanine has UV absorbance, a UV detector cannot differentiate between L-Phenylalanine and this compound as they have the same chromophore. Therefore, for accurate quantification of the deuterated standard, a mass spectrometer is required.
Experimental Protocol: Quantification of this compound in Plasma
This protocol provides a general method for the quantification of L-Phenylalanine using this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of plasma, add 20 µL of the internal standard solution (this compound).
-
Add 400 µL of methanol (B129727) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions (Positive Ion Mode):
| Parameter | Example Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (L-Phenylalanine) | Precursor Ion (m/z) > Product Ion (m/z) |
| MRM Transition (this compound) | Precursor Ion (m/z) > Product Ion (m/z) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Note: MRM transitions should be optimized for your specific instrument.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
References
minimizing isotopic exchange of L-Phenylalanine-d7
Welcome to the technical support center for L-Phenylalanine-d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange and ensuring the accurate use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a stable isotope-labeled (SIL) form of the essential amino acid L-Phenylalanine. In this compound, seven hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling makes it a valuable internal standard in mass spectrometry-based quantitative bioanalysis.[1] Its deuterated structure allows for clear differentiation from the naturally occurring, non-labeled compound, which improves the precision and accuracy of pharmacokinetic and metabolic studies.[1] It is commonly used in research related to phenylketonuria (PKU), protein metabolism, and as a tracer to follow metabolic pathways without altering biological activity.[1]
Q2: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, also known as H/D exchange, is a process where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment, such as the solvent.[2] This can be a significant issue when using deuterated internal standards like this compound, as it can lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the unlabeled analyte, compromising the accuracy of quantification.[3]
Q3: What are the primary factors that influence the rate of isotopic exchange?
The rate of hydrogen-deuterium exchange is primarily influenced by:
-
pH: Isotopic exchange is often catalyzed by acidic or basic conditions.
-
Temperature: Higher temperatures can accelerate the rate of exchange.
-
Solvent: Protic solvents (e.g., water, methanol) can readily donate protons and facilitate exchange. Aprotic solvents (e.g., acetonitrile) are generally preferred for storage and sample preparation when possible.
-
Position of the Deuterium Label: The stability of the deuterium label depends on its position within the molecule. Labels on heteroatoms (O, N, S) or carbons adjacent to carbonyl groups are more prone to exchange. In this compound, the deuterium atoms are on the phenyl ring and the aliphatic side chain, which are generally stable positions.
Q4: How should I store this compound to maintain its isotopic purity?
To ensure the long-term stability of this compound, it is recommended to:
-
Store as a solid: Whenever possible, store the compound as a dry, solid powder in a tightly sealed container.
-
Control Temperature: For solid storage, room temperature away from light and moisture is generally acceptable. For solutions, storage at low temperatures (e.g., -20°C or -80°C) is recommended to slow down potential degradation and exchange.
-
Use Aprotic Solvents for Stock Solutions: If a stock solution is required, preparing it in a high-purity, dry aprotic solvent like acetonitrile (B52724) is preferable to aqueous solutions.
-
Aliquot Solutions: To avoid repeated freeze-thaw cycles and contamination, it is best to aliquot stock solutions into smaller, single-use vials.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound as an internal standard in LC-MS/MS analysis.
Problem 1: Inaccurate or Inconsistent Quantification Results
| Possible Cause | Troubleshooting Step |
| Isotopic Exchange (Back-Exchange) | Review your sample preparation and storage conditions. Avoid prolonged exposure to extreme pH (highly acidic or basic) and high temperatures. If possible, prepare samples in aprotic solvents or minimize the time the standard spends in aqueous solutions. |
| Impurity in the Internal Standard | Verify the isotopic purity of your this compound standard from the certificate of analysis. The presence of unlabeled L-Phenylalanine can lead to an overestimation of the analyte. |
| Matrix Effects | Optimize your sample preparation to remove interfering matrix components through methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Adjust chromatographic conditions to separate the analyte and internal standard from co-eluting matrix components. |
| Inconsistent Internal Standard Spiking | Ensure precise and consistent addition of the internal standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process using a calibrated pipette. |
Problem 2: Poor Peak Shape in Chromatogram
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or reduce the injection volume to avoid overloading the analytical column. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 units away from the pKa values of phenylalanine (pKa1 ~1.8, pKa2 ~9.1) to maintain a consistent ionization state and improve peak shape. |
| Column Degradation | Poor peak shape can indicate a problem with the analytical column, such as a void or contamination. Try flushing the column or replacing it if the issue persists. |
| Incompatible Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column. A mismatch can lead to peak fronting or splitting. |
Problem 3: Retention Time Shift Between Analyte and Internal Standard
| Possible Cause | Troubleshooting Step |
| Isotope Effect | A slight retention time shift between the deuterated internal standard and the unlabeled analyte is a known phenomenon due to the deuterium isotope effect. This is generally acceptable as long as it is consistent. |
| Chromatographic Conditions | Optimize the LC method to ensure the analyte and internal standard co-elute as closely as possible. This may involve adjusting the gradient, flow rate, or column chemistry. |
| LC System Instability | Monitor the system pressure for fluctuations that could indicate a leak or pump issue. Ensure the column oven temperature is stable. |
| Mobile Phase Issues | Prepare mobile phases fresh and accurately. Microbial growth in aqueous mobile phases can alter their composition over time and affect retention. |
Data Presentation
Table 1: Factors Affecting Isotopic Stability of this compound
| Parameter | Condition | Risk of Isotopic Exchange | Recommendation |
| pH | Highly Acidic (pH < 2) | High | Minimize exposure time. Neutralize as soon as possible. |
| Near Neutral (pH 6-8) | Low | Ideal for most applications. | |
| Highly Basic (pH > 10) | High | Minimize exposure time. Neutralize as soon as possible. | |
| Temperature | -80°C to 4°C | Very Low | Recommended for long-term storage of solutions. |
| Ambient (~25°C) | Low to Moderate | Suitable for short-term handling. Avoid prolonged storage. | |
| Elevated (>40°C) | High | Avoid during sample preparation and storage. | |
| Solvent | Aprotic (e.g., Acetonitrile) | Very Low | Preferred for stock solutions. |
| Protic (e.g., Water, Methanol) | Moderate | Minimize storage time in aqueous solutions. | |
| Label Position | Aromatic C-D | Low | Generally stable under typical analytical conditions. |
| Aliphatic C-D | Low | Generally stable under typical analytical conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable and accurate stock and working solutions of this compound for use as an internal standard.
Materials:
-
This compound (solid)
-
High-purity, dry aprotic solvent (e.g., acetonitrile or methanol)
-
Calibrated analytical balance
-
Volumetric flasks
-
Calibrated pipettes
-
Amber glass vials with screw caps
Procedure:
-
Equilibration: Allow the container of solid this compound to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a volumetric flask. Add a portion of the chosen solvent and gently swirl to dissolve the solid completely.
-
Dilution to Volume: Once dissolved, bring the solution to the final volume with the solvent and mix thoroughly. This is your stock solution.
-
Storage of Stock Solution: Transfer the stock solution to a tightly sealed amber glass vial. Store at -20°C or -80°C for long-term stability.
-
Preparation of Working Solutions: On the day of analysis, prepare working solutions by diluting the stock solution to the desired concentration using the appropriate mobile phase or reconstitution solvent.
-
Storage of Working Solutions: Use working solutions fresh. If short-term storage is necessary, keep them at 2-8°C.
Protocol 2: Assessment of Isotopic Purity by LC-MS
Objective: To determine the isotopic enrichment of this compound and check for the presence of unlabeled L-Phenylalanine.
Materials:
-
This compound solution
-
Unlabeled L-Phenylalanine standard solution
-
LC-MS system (e.g., Q-TOF or Orbitrap for high resolution)
-
C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
LC-MS Analysis:
-
Inject the this compound solution onto the LC-MS system.
-
Use a suitable chromatographic gradient to ensure good peak shape and separation from any potential impurities.
-
Acquire data in full scan mode in positive electrospray ionization (ESI+).
-
-
Data Analysis:
-
Extract the ion chromatograms for the mass-to-charge ratios (m/z) corresponding to the [M+H]⁺ ions of both this compound and any potential unlabeled L-Phenylalanine.
-
Calculate the peak areas for both isotopic forms.
-
Determine the isotopic purity using the following formula:
-
Isotopic Purity (%) = (Peak Area of this compound) / (Peak Area of L-Phenylalanine + Peak Area of this compound) * 100
-
-
Visualizations
Caption: Experimental workflow for using this compound as an internal standard.
Caption: Troubleshooting logic for inaccurate quantification with this compound.
References
Technical Support Center: L-Phenylalanine-d7 Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-Phenylalanine-d7 in biological samples. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a stable isotope-labeled (SIL) version of the essential amino acid L-Phenylalanine. In this compound, seven hydrogen atoms have been replaced with deuterium (B1214612). It is primarily used as an internal standard (IS) in quantitative bioanalysis, especially in methods utilizing liquid chromatography-mass spectrometry (LC-MS/MS).[1] Because its chemical and physical properties are nearly identical to the endogenous L-Phenylalanine, it can effectively compensate for variations during sample preparation, extraction, and analysis, leading to more accurate and precise quantification of L-Phenylalanine.[2][3]
Q2: What are the general recommendations for storing this compound stock solutions?
A2: Stock solutions of this compound should be stored at low temperatures to prevent degradation. For short-term storage, refrigeration at 2-8°C is often sufficient.[1] For long-term storage, it is recommended to keep the solutions frozen at -20°C or, for optimal stability, at -80°C. Aliquoting the stock solution into smaller, single-use vials can help to avoid repeated freeze-thaw cycles.
Q3: Is the deuterium label on this compound stable? Is there a risk of H/D exchange?
A3: The deuterium atoms on the phenyl ring and the aliphatic side chain of this compound are covalently bonded to carbon atoms and are generally stable under typical physiological and bioanalytical conditions.[4] There is a low risk of hydrogen-deuterium (H/D) exchange with protons from solvents like water. However, extreme pH or high temperatures could potentially facilitate this exchange. It is crucial that the deuterium labels are not on easily exchangeable positions, such as on heteroatoms (e.g., -OH, -NH2).
Q4: How stable is this compound in biological samples like plasma, serum, and urine?
A4: While specific quantitative stability data for this compound is not extensively published, its stability can be inferred from studies on the non-deuterated L-Phenylalanine and general principles of SIL internal standards. L-Phenylalanine concentrations have been shown to be affected by storage temperature and duration. For instance, in serum, phenylalanine levels can increase after 24 hours at both 4°C and 22°C. For long-term stability, storing biological samples at -80°C is highly recommended to minimize degradation of amino acids.
Q5: What are the key stability tests that should be performed for a bioanalytical method using this compound?
A5: According to regulatory guidelines from bodies like the FDA, a comprehensive stability assessment should be conducted during method validation. This includes:
-
Freeze-Thaw Stability: To assess the impact of repeated freezing and thawing of samples. Typically, at least three cycles are evaluated.
-
Short-Term (Bench-Top) Stability: To determine the stability of the analyte in the matrix at room temperature for a duration that covers the sample preparation time.
-
Long-Term Stability: To ensure the analyte is stable for the entire duration of the study under the intended storage conditions (e.g., -20°C or -80°C).
-
Post-Preparative (Autosampler) Stability: To evaluate the stability of the processed samples in the autosampler.
-
Stock Solution Stability: To confirm the stability of the this compound stock solution under its storage conditions.
Troubleshooting Guides
Q1: The this compound internal standard signal is highly variable across my samples. What are the potential causes?
A1: High variability in the internal standard signal can compromise the accuracy of your results. The most common causes include:
-
Inconsistent Sample Preparation: This is a primary cause and can stem from errors in aliquoting the internal standard, inconsistent extraction recovery between samples, or incomplete mixing of the internal standard with the sample matrix.
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to signal variability.
-
Instrumental Problems: Issues with the LC-MS system, such as inconsistent injection volumes from the autosampler or a contaminated ion source, can lead to variable signals.
Q2: I am observing a complete loss of the this compound signal in all my samples for a particular run. What should I investigate?
A2: A complete signal loss across an entire batch usually points to a systemic issue. A logical troubleshooting workflow would be:
-
Check the Internal Standard Solution: Verify the concentration and integrity of the spiking solution. Ensure it was prepared correctly and has not degraded.
-
Review the Sample Preparation Protocol: A common human error is forgetting to add the internal standard solution to the samples.
-
Inspect the LC-MS System: Check for leaks in the LC system, ensure the correct mobile phases are being used, and verify that the mass spectrometer is functioning correctly and that the correct MRM transition for this compound is included in the method.
Q3: My results suggest that this compound might be degrading during sample storage or processing. How can I confirm this?
A3: To confirm the degradation of this compound, you should perform systematic stability tests as outlined in the FAQs (Q5). Prepare quality control (QC) samples at low and high concentrations and subject them to the conditions (e.g., several freeze-thaw cycles, extended time on the benchtop). Analyze these samples against a freshly prepared calibration curve. A significant decrease in the measured concentration of the stability QCs compared to their nominal concentration would indicate degradation.
Quantitative Data on Stability
While specific data for this compound is limited, the following tables summarize the stability of non-deuterated L-Phenylalanine in various biological matrices, which can serve as a valuable reference.
Table 1: Stability of L-Phenylalanine in Biological Samples Under Various Storage Conditions
| Biological Matrix | Storage Temperature | Duration | Observation |
| Serum | 22°C (Room Temp) | 24 hours | Significant increase in concentration. |
| Serum | 4°C | 24 hours | Significant increase in concentration. |
| Serum | -80°C (3 freeze-thaw cycles) | Not specified | Significant increase in concentration. |
| Dried Urine | 37°C (protected from light) | 28 days | Stable. |
| Dried Urine | 20°C (in daylight) | 28 days | Stable. |
| Dried Urine | 20°C (protected from light) | 28 days | Stable. |
| Dried Urine | 4°C (protected from light) | 28 days | Stable. |
| Dried Blood Spots | Room Temperature | 4 years (after 1 year at 4°C) | Significant degradation. |
Table 2: General Recommendations for Sample Storage to Ensure Amino Acid Stability
| Storage Duration | Recommended Temperature | Biological Sample | Notes |
| Short-term (up to 24 hours) | 2-8°C | Whole Blood, Plasma, Serum | It is best to process samples as soon as possible. |
| Long-term | -20°C | Plasma, Serum | Some degradation may occur over extended periods. |
| Optimal Long-term | -80°C | Plasma, Serum, Urine | Considered the best practice for preserving the integrity of amino acids. |
Experimental Protocols & Visualizations
Protocol: General Stability Assessment of this compound in Plasma
This protocol outlines a general procedure for conducting freeze-thaw and bench-top stability tests, which should be adapted to specific laboratory conditions and analytical methods.
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 70% ethanol).
-
Spike blank human plasma with this compound to create low and high concentration quality control (QC) samples.
-
Aliquot these QC samples into multiple polypropylene (B1209903) tubes.
-
-
Freeze-Thaw Stability Assessment:
-
Freeze a set of low and high QC aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a minimum of three iterations.
-
After the final thaw, process the samples using your validated bioanalytical method.
-
-
Bench-Top Stability Assessment:
-
Thaw a separate set of low and high QC aliquots and keep them at room temperature for a predefined period that mimics the sample preparation time (e.g., 4, 8, or 24 hours).
-
At the end of the period, process the samples using your validated bioanalytical method.
-
-
Analysis and Data Interpretation:
-
Analyze the stability samples along with a freshly prepared calibration curve and freshly thawed QC samples (as a baseline).
-
Calculate the mean concentration and accuracy of the stability samples.
-
The stability is considered acceptable if the mean concentration of the stability samples is within ±15% of the nominal concentration.
-
Diagrams
Caption: A typical workflow for assessing the stability of this compound in plasma.
Caption: A decision tree for troubleshooting inconsistent this compound internal standard signals.
Caption: The aerobic degradation pathway of L-Phenylalanine to Fumarate and Acetoacetate.
References
dealing with co-eluting interferences with L-Phenylalanine-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Phenylalanine-d7 as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a stable isotope-labeled (SIL) version of the essential amino acid L-Phenylalanine. In this compound, seven hydrogen atoms have been replaced with deuterium (B1214612) atoms. This increases the mass of the molecule without significantly altering its chemical properties. In liquid chromatography-mass spectrometry (LC-MS) analysis, this compound is used as an internal standard. Because it behaves nearly identically to the endogenous (unlabeled) L-Phenylalanine during sample preparation and analysis, it allows for accurate quantification by correcting for variations in extraction recovery, matrix effects, and instrument response.
Q2: What are the common co-eluting interferences with this compound?
Co-eluting interferences are compounds that have a similar retention time to this compound under specific chromatographic conditions, leading to potential inaccuracies in quantification. For this compound, these can include:
-
Endogenous Metabolites: Phenylalanine is metabolized in the body to various compounds.[1] Some key metabolites that could potentially co-elute include:
-
L-Tyrosine: The primary metabolite of L-Phenylalanine.
-
Phenylpyruvic acid, Phenyllactic acid, and Phenylacetic acid: These are produced through alternative metabolic pathways and can accumulate in certain metabolic disorders like Phenylketonuria (PKU).[2]
-
-
Isobaric Compounds: These are compounds that have the same nominal mass-to-charge ratio (m/z) as this compound. While mass spectrometry can distinguish between compounds with different exact masses, high-resolution instrumentation is often required.
-
Matrix Components: In biological samples like plasma or serum, other endogenous molecules can co-elute and cause ion suppression or enhancement, affecting the accuracy of the measurement.
Q3: My this compound peak is showing poor shape (fronting or tailing). What are the possible causes?
Poor peak shape can compromise the accuracy of integration and quantification. Common causes include:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting the sample or reducing the injection volume.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of L-Phenylalanine. For optimal peak shape, the mobile phase pH should be at least two units away from the pKa values of phenylalanine (pKa1 ≈ 1.8, pKa2 ≈ 9.1).
-
Column Contamination or Degradation: A void at the head of the column or contamination can lead to peak tailing and splitting.
Q4: I am observing low signal intensity for this compound. How can I improve it?
Low signal intensity can be due to several factors:
-
Suboptimal Ionization: Ensure that the mass spectrometer's source parameters (e.g., spray voltage, gas temperatures, and flow rates) are optimized for L-Phenylalanine. For positive ion mode, an acidic mobile phase (e.g., containing 0.1% formic acid) is generally used to enhance protonation.
-
Inefficient Sample Preparation: The chosen sample preparation method may result in poor recovery of the analyte. It is crucial to optimize the extraction procedure.
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to a decreased signal.
Troubleshooting Guides
Issue 1: Suspected Co-eluting Interference
This guide will help you diagnose and resolve suspected co-elution issues.
Symptoms:
-
Poor peak purity.
-
Inaccurate or inconsistent quantitative results.
-
Broad or asymmetric peak shape for this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting interferences.
Detailed Steps:
-
Check Peak Purity: If you are using a UV detector in-line with your mass spectrometer, such as a Diode Array Detector (DAD), assess the peak purity of the this compound peak. A non-homogenous peak spectrum across the peak width is a strong indication of a co-eluting compound.
-
Modify Chromatographic Conditions: The most effective way to resolve co-eluting compounds is to improve the chromatographic separation.
-
Switch to HILIC: For polar compounds like this compound, Hydrophilic Interaction Chromatography (HILIC) often provides better retention and selectivity compared to traditional reversed-phase chromatography. HILIC columns use a polar stationary phase and a high organic mobile phase, which is ideal for retaining and separating polar analytes.
-
Optimize Reversed-Phase Method: If you need to continue with a reversed-phase method, adjust the gradient profile, mobile phase composition (e.g., organic solvent type, pH), or try a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl).
-
-
Refine Sample Preparation: A more rigorous sample preparation can help remove potential interferences before analysis.
-
Solid-Phase Extraction (SPE): For more complex matrices, SPE can provide a more thorough cleanup and selective extraction of your analyte.
-
Optimize Protein Precipitation: If using protein precipitation, experiment with different organic solvents (e.g., acetonitrile (B52724), methanol) or acidic precipitants (e.g., trichloroacetic acid) and optimize the solvent-to-sample ratio.
-
-
Optimize MS/MS Detection: Ensure that you are using highly specific Multiple Reaction Monitoring (MRM) transitions for this compound. Select a precursor ion and at least two product ions that are unique to your analyte to minimize the chances of detecting an interfering compound.
Issue 2: Inconsistent Retention Times
Symptoms:
-
Retention time for this compound shifts between injections or batches.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent retention times.
Detailed Steps:
-
Check LC System Stability: Monitor the system pressure throughout your analytical run. Fluctuations in pressure can indicate a leak or a problem with the pump, which will affect retention time. Also, ensure the column oven temperature is stable.
-
Verify Mobile Phase: Ensure your mobile phases are prepared fresh and accurately. Microbial growth in aqueous mobile phases can alter their composition over time. Always use high-purity solvents and additives.
-
Ensure Adequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient methods. Insufficient equilibration will lead to drifting retention times.
-
Evaluate Sample Matrix Effects: Differences in the sample matrix between your standards and your unknown samples can sometimes lead to slight shifts in retention time. A robust sample preparation method can help minimize these effects.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Analysis in Plasma
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation and removal | Analyte isolation and concentration |
| Selectivity | Low | High |
| Recovery | 85-95% | >95% |
| Matrix Effect | Moderate to High | Low |
| Throughput | High | Moderate |
| Cost per Sample | Low | High |
Table 2: Typical LC-MS/MS Parameters for L-Phenylalanine and this compound
| Parameter | L-Phenylalanine | This compound |
| Precursor Ion (m/z) | 166.1 | 173.1 |
| Product Ion 1 (m/z) | 120.1 | 124.1 |
| Product Ion 2 (m/z) | 103.1 | 108.1 |
| Collision Energy (eV) | 15-25 | 15-25 |
| Dwell Time (ms) | 50-100 | 50-100 |
Note: These values are illustrative and should be optimized for your specific instrument and method.
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Plasma/Serum
Materials:
-
Plasma or serum samples
-
This compound internal standard solution
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.
-
Add the desired amount of this compound internal standard spiking solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to sample is a good starting point).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at 4°C for 10 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the initial mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma/Serum
Materials:
-
Plasma or serum samples
-
This compound internal standard solution
-
Mixed-mode cation exchange SPE cartridges
-
SPE manifold
-
Methanol (B129727) (for conditioning)
-
Deionized water (for equilibration)
-
5% Methanol in water (for washing)
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol (for elution)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma/serum, add the this compound internal standard.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: HILIC-LC-MS/MS Method for this compound Analysis
LC Conditions:
-
Column: HILIC column (e.g., Amide, Silica) with appropriate dimensions (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-5.1 min: 50% to 95% B
-
5.1-7 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions: As listed in Table 2 (to be optimized for the specific instrument).
Mandatory Visualization
Caption: Simplified metabolic pathway of L-Phenylalanine.
References
- 1. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Phenylalanine in Dried Blood Spot Using Liquid Chromatography Tandem Mass Spectrometry for Monitoring of Patients with Phenylketonuria (PKU) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for L-Phenylalanine-d7 Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of L-Phenylalanine-d7 detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in research?
A1: this compound is a stable isotope-labeled (SIL) form of the essential amino acid L-Phenylalanine. In analytical chemistry, particularly in mass spectrometry-based bioanalysis, it serves as an ideal internal standard (IS).[1] Because its chemical and physical properties are nearly identical to the endogenous L-Phenylalanine, it can accurately correct for variability during sample preparation, chromatography, and ionization, leading to more precise and accurate quantification of L-Phenylalanine.[2]
Q2: What is the most common analytical technique for the detection of this compound?
A2: The most robust and widely used technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] This method offers high sensitivity and selectivity, allowing for the accurate quantification of this compound and the analyte of interest (L-Phenylalanine) even in complex biological matrices like plasma or serum.
Q3: Why is enhancing the detection sensitivity of this compound important?
A3: Enhancing the detection sensitivity of this compound, as an internal standard, is crucial for the overall performance of the bioanalytical method. A strong and stable signal from the internal standard is necessary for reliable quantification, especially when the concentration of the target analyte (L-Phenylalanine) is very low. A weak or variable internal standard signal can lead to poor precision and inaccurate results.
Q4: What are the key factors that influence the sensitivity of this compound detection?
A4: Several factors can impact the detection sensitivity of this compound, including:
-
Sample Preparation: The efficiency of the extraction method in removing matrix interferences while ensuring high recovery of the analyte and internal standard is critical.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting compounds from the biological matrix can significantly affect the ionization of this compound in the mass spectrometer's ion source, thereby reducing its signal intensity.[4]
-
Chromatographic Conditions: Poor chromatographic resolution can lead to co-elution with interfering substances, resulting in ion suppression.
-
Mass Spectrometry Parameters: Sub-optimal settings for parameters such as collision energy (CE) and declustering potential (DP) can lead to a weak signal.
Troubleshooting Guides
Guide 1: Poor Signal Intensity or High Signal Variability for this compound
This is a common issue that can compromise the accuracy and precision of your quantitative assay. Follow this guide to diagnose and resolve the problem.
Is the issue consistent across all samples or sporadic?
-
Consistent: Suggests a systematic problem with the method (e.g., sample preparation, LC-MS/MS parameters).
-
Sporadic: May indicate issues with individual samples or instrument instability during the run.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor this compound signal.
Guide 2: Inconsistent Retention Time for this compound
Shifts in retention time can lead to misidentification and inaccurate integration of peaks.
Is the retention time shift gradual or sudden?
-
Gradual: Often indicates column degradation or changes in the mobile phase over time.
-
Sudden: Suggests a more acute issue like a leak in the HPLC system or air bubbles.
Troubleshooting Steps:
-
Check for Leaks: Inspect all fittings and connections in the HPLC system.
-
Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles.
-
Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to evaporation.
-
Column Equilibration: Ensure the column is adequately equilibrated between injections.
-
Column Cleaning/Replacement: If the column is old or contaminated, it may need to be cleaned or replaced.
Quantitative Data Summary
The choice of sample preparation method significantly impacts the recovery of this compound and the extent of matrix effects.
Table 1: Comparison of Sample Preparation Techniques for L-Phenylalanine Detection in Plasma
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile (B52724) | 85 - 95% | High | Simple, fast, and low cost. | Less effective at removing interfering small molecules, leading to significant matrix effects.[5] |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | 70 - 85% | Moderate | Cleaner extracts compared to PPT. | More labor-intensive and may have lower recovery. |
| Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange | > 90% | Low | Provides the cleanest extracts and significantly reduces matrix effects. | More complex method development and higher cost. |
Table 2: Typical LC-MS/MS Parameters for this compound Detection
| Parameter | Typical Value/Range |
| Precursor Ion (m/z) | 173.2 |
| Product Ion (m/z) | 124.1 |
| Collision Energy (CE) | 15 - 25 eV |
| Declustering Potential (DP) | 40 - 60 V |
| Limit of Detection (LOD) | 0.1 - 1 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM |
Note: The optimal values for CE and DP are instrument-dependent and should be determined empirically. LOD and LOQ values are estimates based on typical L-Phenylalanine assays and may vary.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Protein Precipitation (PPT)
This protocol is a quick and straightforward method for preparing plasma samples for LC-MS/MS analysis.
Materials:
-
Plasma samples
-
This compound internal standard solution
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation using protein precipitation.
Protocol 2: Optimization of MRM Transitions for this compound
This protocol describes a general procedure for optimizing the collision energy (CE) for the precursor-to-product ion transition of this compound.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water)
-
Infusion pump
-
Tandem mass spectrometer
Procedure:
-
Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
In the instrument control software, set the first quadrupole (Q1) to select the precursor ion of this compound (m/z 173.2).
-
Perform a product ion scan by scanning the third quadrupole (Q3) to identify the major fragment ions.
-
Select the most intense and stable product ion for the MRM transition (e.g., m/z 124.1).
-
Create an MRM method with the selected precursor and product ions.
-
Acquire data while ramping the collision energy over a range (e.g., 5 to 40 eV).
-
Plot the signal intensity of the product ion against the collision energy to determine the optimal CE value that yields the highest intensity.
Caption: Logical flow for optimizing MRM transitions.
References
Validation & Comparative
A Comparative Guide to L-Phenylalanine-d7 and L-Phenylalanine-¹³C₆ as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard is a critical determinant of data quality, accuracy, and reliability. Stable isotope-labeled (SIL) internal standards are the gold standard for mitigating variability during sample preparation and analysis. This guide provides a comprehensive comparison of two commonly employed SIL internal standards for the analysis of L-Phenylalanine: L-Phenylalanine-d7 (deuterated) and L-Phenylalanine-¹³C₆ (carbon-13 labeled). This comparison will explore the key performance differences, supported by established principles in isotope dilution mass spectrometry, to inform the selection of the optimal internal standard for your research needs.
The Critical Role of an Ideal Internal Standard
An ideal internal standard should exhibit chemical and physical properties that are virtually identical to the analyte of interest. This ensures that it behaves in the same manner throughout the entire analytical workflow, from extraction and chromatography to ionization and detection. By adding a known quantity of the internal standard to samples, calibration standards, and quality controls, variations in sample handling and instrument response can be effectively normalized. While both this compound and L-Phenylalanine-¹³C₆ are designed to mimic the behavior of endogenous L-Phenylalanine, their performance can differ significantly due to the "isotope effect" associated with deuterium (B1214612) labeling.[1]
Performance Comparison: this compound vs. L-Phenylalanine-¹³C₆
The primary distinction in performance between deuterated and ¹³C-labeled standards lies in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) and carbon-carbon (¹³C-C) bonds. The C-D bond is slightly stronger than the C-H bond, which can lead to several analytical challenges.[2] In contrast, the physicochemical properties of ¹³C-labeled standards are nearly identical to their native counterparts, making them a superior choice for robust and reliable quantitative bioanalysis.[2]
A summary of the key performance characteristics is presented in the table below:
| Feature | This compound | L-Phenylalanine-¹³C₆ | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a chromatographic shift, eluting slightly earlier than the unlabeled analyte due to the deuterium isotope effect.[1] | Co-elutes perfectly with the unlabeled analyte as the physicochemical properties are nearly identical.[1] | The chromatographic separation of deuterated standards can lead to differential matrix effects, where the analyte and internal standard are exposed to different co-eluting interferences, compromising accurate quantification. |
| Isotopic Stability | Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly at acidic positions. | ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange. | The potential for deuterium exchange can compromise the integrity of the internal standard, leading to inaccurate results. ¹³C-labeling offers greater assurance of isotopic stability throughout the analytical process. |
| Matrix Effects Compensation | Less effective at compensating for matrix effects due to potential chromatographic separation from the analyte. | More effective at compensating for matrix effects due to perfect co-elution with the analyte. | An ideal internal standard should experience the same degree of ion suppression or enhancement as the analyte. The co-elution of ¹³C-labeled standards ensures they are in the same "analytical space" at the point of ionization. |
| Potential for Isotopic Interference | Lower natural abundance of deuterium, but potential for in-source fragmentation and H-D exchange can complicate spectra. | The natural abundance of ¹³C is ~1.1%, which can slightly increase the M+1 and M+2 signals of the unlabeled analyte, but this is generally manageable. | ¹³C labeling typically provides a cleaner analytical signal with less potential for spectral overlap. |
| Accuracy and Precision | The potential for chromatographic separation can compromise accuracy and precision. | Generally provides higher accuracy and precision due to superior correction for matrix effects. | Consistent co-elution ensures that variations in ionization are effectively normalized, leading to more reliable quantification. |
| Cost | Generally lower due to less complex synthesis. | Generally higher due to the more complex synthesis required. | The choice may be influenced by budget constraints, but the potential for improved data quality with ¹³C-labeled standards often justifies the higher cost. |
Experimental Protocols
This section outlines a typical experimental protocol for the quantification of L-Phenylalanine in human plasma using L-Phenylalanine-¹³C₆ as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 50 µM L-Phenylalanine-¹³C₆ in water).
-
Add 200 µL of ice-cold methanol (B129727) to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate L-Phenylalanine from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
L-Phenylalanine transition: m/z 166.2 → 120.2.
-
L-Phenylalanine-¹³C₆ transition: m/z 172.2 → 126.2.
-
-
Data Analysis:
-
Integrate the peak areas for both the L-Phenylalanine and L-Phenylalanine-¹³C₆ MRM transitions.
-
Calculate the peak area ratio (L-Phenylalanine / L-Phenylalanine-¹³C₆).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of L-Phenylalanine standards.
-
Determine the concentration of L-Phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Figure 1: General workflow for quantitative analysis using an internal standard.
Figure 2: Impact of co-elution on matrix effect compensation.
Conclusion
The choice between this compound and L-Phenylalanine-¹³C₆ as an internal standard can significantly impact the quality and reliability of quantitative data. While deuterated standards are often more accessible and cost-effective, they are susceptible to the deuterium isotope effect, which can lead to chromatographic shifts, potential isotopic instability, and incomplete compensation for matrix effects. For applications demanding the highest levels of accuracy and precision, L-Phenylalanine-¹³C₆ is the superior choice. Its near-identical physicochemical properties to the native analyte ensure co-elution, greater isotopic stability, and more effective correction for analytical variability. Therefore, for researchers, scientists, and drug development professionals, the investment in ¹³C-labeled internal standards is often justified by the enhanced data integrity and confidence in the final results.
References
A Comparative Guide to L-Phenylalanine-d7 and Other Deuterated Amino Acids for Researchers
For Immediate Publication
[City, State] – [Date] – In the intricate world of scientific research and drug development, the precision of analytical techniques is paramount. Deuterated amino acids have emerged as indispensable tools, offering enhanced accuracy and reliability in a multitude of applications. This guide provides an in-depth comparison of L-Phenylalanine-d7 with other commonly used deuterated amino acids, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific needs.
Deuterated amino acids, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), offer significant advantages in various analytical and experimental settings. The increased mass of deuterium provides a distinct isotopic signature, enabling precise quantification and tracking of molecules in complex biological systems. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect, which can lead to altered metabolic stability.
Performance in Key Applications: A Comparative Overview
The selection of a deuterated amino acid is contingent on the specific application. This section compares the performance of this compound with other deuterated amino acids in three critical areas: metabolic stability assays, as internal standards in quantitative mass spectrometry, and in Nuclear Magnetic Resonance (NMR) spectroscopy for structural biology.
Metabolic Stability Assays
For instance, a study on the direct deuteration of 20 proteinogenic amino acids indicated the percentage of deuteration achieved for several amino acids. This provides a foundational understanding of the feasibility of producing these compounds.
| Amino Acid | Average Deuteration Level (%) | α-Position Deuteration Level (%) |
| Glycine | 91.0 | 91.0 |
| Phenylalanine | 80.7 | 96.8 |
| Histidine | 82.5 | 98.6 |
| Valine | 77.8 (with acetic acid) | >90 |
| Leucine | 35.3 (with acetic acid) | >90 |
| Alanine | Not specified for side-chain | >90 |
This table summarizes the deuteration levels achieved in a direct deuteration method study. Higher deuteration at metabolically susceptible sites is a prerequisite for observing a significant kinetic isotope effect.
To assess and compare the metabolic stability of this compound with other deuterated amino acids, a standardized in vitro metabolism assay using liver microsomes can be employed.
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines a general procedure to compare the metabolic stability of this compound and another deuterated amino acid (e.g., L-Valine-d8).
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and L-Valine-d8 in human liver microsomes.
Materials:
-
This compound
-
L-Valine-d8
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard for quenching and protein precipitation
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-incubate the microsome mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound or L-Valine-d8 to the pre-warmed microsome mixture to initiate the metabolic reaction. The final substrate concentration should be below the expected Km value (e.g., 1 µM) to ensure first-order kinetics.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. The intrinsic clearance is calculated as CLint = (0.693/t½) / (mg/mL microsomes).
Use as Internal Standards in Quantitative Mass Spectrometry
Deuterated compounds are considered the gold standard for use as internal standards (IS) in quantitative mass spectrometry due to their near-identical physicochemical properties to the analyte of interest.[1][2] This ensures they co-elute during chromatography and experience similar ionization effects, effectively correcting for variations in sample preparation and analysis.[1][2]
While both this compound and other deuterated amino acids like L-Valine-d8 or L-Leucine-d10 serve as excellent internal standards, the choice may depend on the specific analyte being quantified and the complexity of the biological matrix. In some cases, a deuterated standard might exhibit a slight chromatographic shift compared to its non-deuterated counterpart, a phenomenon known as the "isotope effect."[3] This can be a consideration in methods where perfect co-elution is critical to compensate for matrix effects. However, for most applications, deuterated standards provide robust and reliable quantification.
Experimental Protocol: Evaluation of Matrix Effects using a Deuterated Internal Standard
This protocol describes how to assess the ability of a deuterated amino acid to compensate for matrix effects in a bioanalytical method.
Objective: To compare the matrix effect of an analyte when using this compound versus a structural analog as an internal standard.
Materials:
-
Analyte of interest
-
This compound (as the deuterated IS)
-
A structural analog of the analyte (as a non-deuterated IS)
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
LC-MS/MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare solutions of the analyte and both internal standards in a clean solvent (e.g., mobile phase).
-
Set 2 (Post-extraction Spike): Extract blank plasma from the six sources. Spike the extracted blank matrix with the analyte and both internal standards.
-
Set 3 (Pre-extraction Spike): Spike the blank plasma from the six sources with the analyte and both internal standards before the extraction process.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis:
-
Matrix Factor (MF): Calculate the MF for the analyte and each IS by dividing the peak area in the post-extraction spiked sample (Set 2) by the peak area in the neat solution (Set 1). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the IS-Normalized MF by dividing the MF of the analyte by the MF of the internal standard.
-
Coefficient of Variation (CV): Calculate the %CV of the IS-Normalized MF across the six different matrix sources for both the deuterated and the structural analog internal standards.
-
Interpretation: A lower %CV for the IS-Normalized MF indicates better compensation for the variability of the matrix effect. It is expected that this compound will show a lower %CV compared to the structural analog.
Application in NMR Spectroscopy
Deuteration is a powerful technique in NMR spectroscopy for simplifying complex spectra of large biomolecules. By replacing protons with deuterium, which is NMR-inactive at proton frequencies, the number of proton signals is reduced, leading to better-resolved spectra and facilitating structural and dynamic studies.
Signaling Pathways and Experimental Workflows
Understanding the biological context of L-phenylalanine is crucial for designing experiments. Phenylalanine is an essential amino acid that plays a key role in various metabolic and signaling pathways.
Phenylalanine Metabolism Pathway
Phenylalanine is primarily metabolized in the liver via hydroxylation to tyrosine by the enzyme phenylalanine hydroxylase. Tyrosine is then a precursor for the synthesis of several important molecules, including catecholamines (dopamine, norepinephrine, epinephrine) and melanin.
Caption: Overview of the major metabolic pathways of L-phenylalanine.
Phenylalanine and the mTOR Signaling Pathway
Amino acids, including phenylalanine, are known to activate the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. The uptake of phenylalanine into the cell is often mediated by amino acid transporters like LAT1.
Caption: Simplified diagram of L-phenylalanine activating the mTORC1 signaling pathway.
Experimental Workflow: Quantitative Proteomics using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids.
Caption: General experimental workflow for a SILAC-based quantitative proteomics experiment.
Conclusion
This compound, like other deuterated amino acids, offers significant advantages for researchers in drug development and various scientific disciplines. Its utility in enhancing the accuracy of quantitative mass spectrometry and enabling advanced NMR studies is well-established. While direct comparative performance data against other deuterated amino acids in specific applications can be sparse, the underlying principles of isotope effects and stable isotope labeling provide a strong theoretical framework for their application. The detailed experimental protocols provided in this guide offer a starting point for researchers to empirically determine the most suitable deuterated amino acid for their specific experimental needs. As analytical technologies continue to advance, the role of deuterated compounds like this compound is set to expand, further empowering scientific discovery.
References
A Comparative Guide to the Validation of Analytical Methods: L-Phenylalanine-d7 vs. Structural Analog Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of L-Phenylalanine is paramount, particularly in the diagnosis and monitoring of metabolic disorders like Phenylketonuria (PKU).[1][2] The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose reliability hinges on the use of an appropriate internal standard (IS).[2][3] This guide provides an objective comparison of L-Phenylalanine-d7, a stable isotope-labeled (SIL) internal standard, against a structural analog, another common choice for an internal standard. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable IS for analytical method validation.
The Critical Role of Internal Standards in Bioanalysis
An internal standard is a compound of known concentration added to all samples, including calibrators and quality controls, before sample processing.[3] Its primary purpose is to correct for variations that can occur during the analytical process, such as sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it behaves similarly throughout the entire analytical workflow.
Stable isotope-labeled (SIL) internal standards, like this compound, are widely considered the "gold standard" in quantitative mass spectrometry. This is because they are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (e.g., deuterium, 13C, 15N). This near-identical nature allows them to co-elute with the analyte and experience similar ionization efficiency and matrix effects, leading to more accurate and precise quantification.
Comparative Performance: this compound vs. a Structural Analog
The choice of internal standard significantly impacts the performance of an analytical method. The following table summarizes the typical performance characteristics when using this compound versus a structural analog for the quantification of L-Phenylalanine.
| Validation Parameter | This compound (SIL IS) | Structural Analog IS | Rationale for Difference |
| Accuracy (% Recovery) | 98-102% | 90-110% | This compound more effectively compensates for matrix effects and extraction variability due to its identical chemical properties to the analyte. |
| Precision (%RSD) | < 5% | < 15% | The co-eluting nature of this compound with the analyte minimizes variability introduced during chromatographic separation and detection. |
| Specificity/Selectivity | High | Moderate to High | Potential for interference from endogenous compounds with the structural analog, which may have different chromatographic behavior. |
| Matrix Effect | Minimal Impact | Potential for Significant Impact | A structural analog may not experience the same degree of ion suppression or enhancement as the analyte, leading to inaccurate results. |
| Linearity (r²) | > 0.999 | > 0.99 | The superior correction for variability by this compound results in a more consistent response across the concentration range. |
Experimental Protocols
Detailed methodologies are crucial for reproducible analytical method validation. Below are the key experimental protocols for a typical LC-MS/MS method for L-Phenylalanine quantification.
Sample Preparation
-
Spiking: To 100 µL of plasma, serum, or other biological matrix, add 10 µL of the internal standard working solution (either this compound or the structural analog at a known concentration).
-
Protein Precipitation: Add 400 µL of methanol (B129727) containing 0.1% formic acid to precipitate proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate L-Phenylalanine from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
L-Phenylalanine: Precursor ion (Q1) m/z 166.1 -> Product ion (Q3) m/z 120.1
-
This compound: Precursor ion (Q1) m/z 173.1 -> Product ion (Q3) m/z 127.1
-
Structural Analog: Specific precursor and product ions for the chosen analog.
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for L-Phenylalanine analysis.
Caption: Comparison of key performance attributes.
Conclusion
The validation of an analytical method is a regulatory requirement and a cornerstone of reliable scientific data. When quantifying L-Phenylalanine using LC-MS/MS, the choice of internal standard has a profound impact on the quality of the results. While a structural analog can be a viable option, a stable isotope-labeled internal standard like this compound offers superior performance. Its ability to closely mimic the behavior of the analyte leads to enhanced accuracy, precision, and robustness, making it the recommended choice for rigorous bioanalytical method validation in research, clinical diagnostics, and pharmaceutical development.
References
A Comprehensive Comparison of L-Phenylalanine-d7 and Other Standards for Accurate Quantification
For researchers, scientists, and drug development professionals engaged in metabolic studies, particularly in the context of diseases like Phenylketonuria (PKU), the precise quantification of L-Phenylalanine is paramount. This guide provides an objective comparison of L-Phenylalanine-d7 with other commonly used internal standards in mass spectrometry-based analytical methods. The selection of an appropriate internal standard is critical for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of experimental data.
Performance Comparison of Internal Standards
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, thus compensating for matrix effects and fluctuations in instrument response. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry. Here, we compare the performance of this compound with other deuterated and non-deuterated standards.
Table 1: Performance Characteristics of Various Internal Standards for L-Phenylalanine Quantification by LC-MS/MS
| Parameter | This compound | L-Phenylalanine-d5 | L-Phenylalanine-d1 | Non-Deuterated Standard (e.g., α-methyl phenylalanine) | ¹³C₆-L-Phenylalanine |
| Linearity Range (µmol/L) | 10 - 525[1][2] | 0.002 - 0.09 (atom percent excess)[3] | 10 - 525[1] | 100 - 3200[4] | 0 - 1000 |
| Accuracy (% Recovery) | 96.3 - 100.3 | Not explicitly stated, but high precision reported at low enrichments | 96.3 - 100.3 | Good correlation with other methods | High agreement with reference materials |
| Precision (% CV) | <10 (Intra- and Inter-assay) | 1.2 - 6.0 at low enrichments | <10 (Intra- and Inter-assay) | <9.0 | ≤2.5 (Intra- and Inter-assay) |
| Limit of Quantification (LOQ) (µmol/L) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.1 | 3.03 |
| Co-elution with Analyte | Nearly identical | Nearly identical | Nearly identical | May differ significantly | Virtually identical |
| Ion Suppression Compensation | Excellent | Excellent | Excellent | Less effective | Excellent |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the quantification of L-Phenylalanine using this compound as an internal standard with LC-MS/MS and GC-MS.
Protocol 1: Quantification of L-Phenylalanine in Human Plasma by LC-MS/MS
This method is widely used for the diagnosis and monitoring of PKU.
-
Sample Preparation:
-
To 50 µL of plasma or serum, add 10 µL of the this compound internal standard working solution.
-
Add 100 µL of methanol (B129727) or acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an appropriate buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used to detect the specific transitions for L-Phenylalanine and this compound.
-
Protocol 2: Quantification of L-Phenylalanine in Dried Blood Spots by GC-MS
This method is suitable for newborn screening programs.
-
Sample Preparation and Derivatization:
-
A dried blood spot is punched out and placed in a vial.
-
An extraction solvent containing the this compound internal standard is added.
-
The sample is sonicated and vortexed to extract the amino acids.
-
The extract is dried down and then derivatized to increase volatility for GC analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
-
GC-MS Conditions:
-
GC Column: A suitable capillary column for amino acid analysis.
-
Temperature Program: An optimized temperature gradient is used to separate the derivatized amino acids.
-
Ionization: Electron Ionization (EI).
-
Mass Spectrometry: Selected Ion Monitoring (SIM) is used to detect characteristic ions of the derivatized L-Phenylalanine and this compound.
-
Visualizing Key Processes
Diagrams of metabolic pathways and experimental workflows provide a clear and concise understanding of complex processes.
The diagram above illustrates the primary metabolic pathway of L-Phenylalanine. In individuals with PKU, the deficiency of the enzyme Phenylalanine Hydroxylase (PAH) leads to the accumulation of Phenylalanine and its conversion into alternative metabolites like Phenylpyruvate.
This workflow outlines the key steps in the analysis of L-Phenylalanine from a dried blood spot sample, a common procedure in newborn screening for PKU. The use of an internal standard like this compound is integral to the accuracy of the quantification step.
References
- 1. benchchem.com [benchchem.com]
- 2. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Precision and Accuracy in L-Phenylalanine-d7 Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is fundamental to the integrity of experimental data. In the realm of bioanalysis, particularly for metabolic studies and pharmacokinetic assessments, stable isotope-labeled (SIL) internal standards are indispensable tools. L-Phenylalanine-d7 serves as a crucial internal standard for the quantification of L-Phenylalanine, an essential amino acid implicated in various metabolic pathways and disorders like Phenylketonuria (PKU).[1] This guide provides a comprehensive comparison of the analytical methods for L-Phenylalanine quantification, with a focus on the performance metrics when using this compound.
The gold standard for the quantification of L-Phenylalanine and its SIL internal standard, this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] This technique offers unparalleled selectivity and sensitivity, allowing for accurate measurements even in complex biological matrices. The use of a deuterated internal standard like this compound is critical as it co-elutes with the analyte and experiences similar ionization and fragmentation, effectively correcting for variations during sample preparation and analysis, thereby enhancing the precision and accuracy of the results.[1] While other methods such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and enzymatic assays exist for L-Phenylalanine quantification, they generally lack the specificity and robustness of LC-MS/MS, especially when dealing with intricate biological samples.[2]
Comparative Quantitative Performance
The validation of bioanalytical methods is strictly governed by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The following table summarizes the typical performance characteristics of LC-MS/MS methods for L-Phenylalanine quantification, adhering to these guidelines. The data presented is indicative of the performance achievable when utilizing this compound as an internal standard.
| Parameter | Representative LC-MS/MS Method 1 | Representative LC-MS/MS Method 2 | FDA/EMA Acceptance Criteria |
| Linearity Range (µmol/L) | 25 - 1200 | 0 - 1000 | The range should encompass the expected concentrations of the study samples. |
| Limit of Quantification (LOQ) (µmol/L) | 0.5 | Not explicitly reported | Must be adequate for the intended purpose of the study. |
| Lower Limit of Quantification (LLOQ) (µmol/L) | 3.8 | Not explicitly reported | The analyte signal should be at least five times that of a blank sample. |
| Within-Run Precision (%CV) | 1.8 - 3.7 | < 5 | Should not exceed 15%, except at the LLOQ where it should not exceed 20%. |
| Between-Run Precision (%CV) | 4.7 - 5.9 | Not explicitly reported | Should not exceed 15%, except at the LLOQ where it should not exceed 20%. |
| Accuracy (% Recovery / % Bias) | 93.8 - 100.4 | 91.8 - 99.7 | The mean value should be within ±15% of the nominal value, except at the LLOQ where it should be within ±20%. |
Note: The presented data, while for L-Phenylalanine, reflects the expected high performance when this compound is employed as an internal standard in an isotope dilution mass spectrometry workflow.
Experimental Protocols
A robust and reproducible experimental protocol is the foundation of accurate quantification. Below is a detailed methodology for a typical LC-MS/MS-based quantification of L-Phenylalanine using this compound.
Sample Preparation
-
Internal Standard Spiking: A precise volume of this compound solution (as the internal standard) is added to a predetermined volume of the biological sample (e.g., plasma, serum).
-
Protein Precipitation: To remove proteins that can interfere with the analysis, a precipitating agent such as methanol (B129727) or acetonitrile (B52724) is added to the sample.
-
Homogenization and Separation: The mixture is thoroughly vortexed to ensure complete protein precipitation, followed by centrifugation at a high speed to pellet the precipitated proteins.
-
Supernatant Isolation: The clear supernatant containing the analyte and internal standard is carefully transferred for analysis. This extract may be further diluted if high concentrations of the analyte are anticipated.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: A reversed-phase C18 column is typically used for the separation of L-Phenylalanine. A gradient elution with mobile phases consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Mass Spectrometry: The analysis is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.
-
Detection Mode: Highly selective and sensitive detection is achieved using Multiple Reaction Monitoring (MRM). The mass transitions monitored are specific to L-Phenylalanine and this compound. For instance, the transition for L-Phenylalanine is m/z 166.1 → 120.1. For a stable isotope-labeled internal standard like ¹³C₆-Phenylalanine, the transition is m/z 172.2 → 126.2. The exact transition for this compound will depend on the specific labeling pattern.
Visual Representations
Experimental Workflow Diagram
Caption: Workflow for L-Phenylalanine quantification by LC-MS/MS with an internal standard.
L-Phenylalanine Metabolic Pathway
References
A Researcher's Guide to L-Phenylalanine-d7 vs. Unlabeled L-Phenylalanine in Metabolic Investigations
In the landscape of metabolic research, the choice between isotopically labeled and unlabeled compounds is pivotal to the design and outcome of experimental studies. This guide provides a comprehensive comparison of L-Phenylalanine-d7 and its unlabeled counterpart, offering researchers, scientists, and drug development professionals a detailed overview of their respective applications, performance, and the methodologies governing their use. By presenting experimental data, detailed protocols, and visual workflows, this guide aims to facilitate an informed selection of the appropriate tool for precise and reliable metabolic analysis.
Principle of Isotopic Labeling in Metabolic Studies
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within a biological system. Unlike unlabeled compounds, which are indistinguishable from the endogenous pool, stable isotope-labeled compounds like this compound contain heavier isotopes (in this case, deuterium) that act as a tracer. This mass difference allows for their differentiation from the naturally abundant "light" molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This distinction is fundamental to a variety of applications, from quantifying protein turnover to elucidating complex metabolic pathways.
The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), offers a safe and non-radioactive alternative for in vivo and in vitro studies. This compound, with seven deuterium atoms replacing hydrogen atoms, provides a significant mass shift, making it an excellent tracer for metabolic flux analysis and as an internal standard for accurate quantification of endogenous L-Phenylalanine.
Performance Comparison: this compound vs. Unlabeled L-Phenylalanine
The primary distinction in performance between this compound and unlabeled L-Phenylalanine lies in their utility for quantitative and tracer studies. Unlabeled L-Phenylalanine is suitable for studies investigating the physiological effects of supplementation or for in vitro assays where tracing is not required. In contrast, this compound is indispensable for experiments that aim to measure rates of metabolic processes.
Table 1: Quantitative Performance of Analytical Methods for L-Phenylalanine
| Parameter | LC-MS/MS with this compound as Internal Standard | HPLC with Fluorescence Detection (for unlabeled L-Phenylalanine) |
| Linearity Range (µmol/L) | 10 - 1200 | 10 - 10,000 |
| Limit of Quantification (LOQ) (µmol/L) | 0.5 | Not explicitly reported, but sensitive |
| Accuracy (% Recovery) | 96.3% - 100.3% | 95.41% |
| Precision (% CV) | <10% (Intra- and Inter-assay) | Not explicitly reported |
This table presents a synthesis of data from multiple sources to provide a comparative overview. For specific experimental values, please refer to the cited literature.
Table 2: Application-Specific Performance
| Application | This compound | Unlabeled L-Phenylalanine |
| Protein Synthesis Rate Measurement | Enables direct measurement of incorporation into newly synthesized proteins.[1][2] | Can be used in flooding dose techniques with radioactive tracers, but does not allow for stable isotope tracing.[3][4] |
| Metabolic Flux Analysis | Acts as a tracer to determine the flow of metabolites through pathways. | Not suitable for tracing metabolic pathways. |
| Internal Standard for Quantification | Ideal for correcting matrix effects and improving accuracy in MS-based quantification of endogenous L-Phenylalanine. | Not applicable as an internal standard for itself. |
| Investigating Physiological Responses | Can be used, but the primary advantage is in tracing. | Used to study the effects of L-Phenylalanine on hormone release, appetite, and other physiological parameters.[5] |
Experimental Protocols
In Vivo Metabolic Flux Analysis using this compound
This protocol outlines a general methodology for an in vivo metabolic flux analysis study in human subjects.
a. Subject Preparation:
-
Subjects should fast overnight for 10-12 hours to achieve a post-absorptive state.
-
A baseline blood sample is collected prior to tracer administration.
b. Tracer Administration:
-
A primed, continuous intravenous infusion of this compound is administered. The priming dose helps to rapidly achieve isotopic steady state.
-
The continuous infusion is maintained for a period of 4-6 hours.
c. Sample Collection:
-
Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period into tubes containing an anticoagulant (e.g., EDTA).
-
Samples are immediately placed on ice.
d. Sample Processing:
-
Plasma is separated by centrifugation at 4°C.
-
An internal standard (e.g., L-[¹³C₉,¹⁵N₁]-Phenylalanine) is added to the plasma samples for accurate quantification.
-
Proteins in the plasma are precipitated using a suitable agent like cold methanol (B129727) or perchloric acid.
-
The supernatant containing the amino acids is collected after centrifugation.
e. LC-MS/MS Analysis:
-
The supernatant is dried and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
The isotopic enrichment of this compound and its metabolites (e.g., L-Tyrosine-d6) is determined by monitoring specific precursor and product ion transitions.
f. Data Analysis:
-
Metabolic flux rates are calculated using established metabolic models that incorporate the isotopic enrichment data.
Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with this compound
This protocol describes a typical SILAC experiment to compare protein expression between two cell populations.
a. Cell Culture and Labeling:
-
Two populations of cells are cultured in parallel.
-
One population (the "light" group) is grown in a medium containing unlabeled L-Phenylalanine.
-
The other population (the "heavy" group) is grown in a medium where unlabeled L-Phenylalanine is replaced with this compound.
-
Cells are cultured for a sufficient number of passages to ensure near-complete incorporation of the labeled amino acid into the proteome.
b. Sample Preparation:
-
The "light" and "heavy" cell populations are harvested and lysed.
-
The protein concentrations of the lysates are determined.
-
Equal amounts of protein from the "light" and "heavy" lysates are mixed.
c. Protein Digestion:
-
The mixed protein sample is subjected to enzymatic digestion (e.g., with trypsin) to generate peptides.
d. LC-MS/MS Analysis:
-
The resulting peptide mixture is analyzed by high-resolution LC-MS/MS.
-
The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the presence of this compound in the "heavy" peptides.
e. Data Analysis:
-
The relative abundance of a protein in the two cell populations is determined by the ratio of the peak intensities of the "heavy" and "light" peptide pairs.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of L-Phenylalanine and a typical experimental workflow for stable isotope tracing.
Caption: Simplified metabolic pathway of L-Phenylalanine.
Caption: General experimental workflow for SILAC-based proteomics.
Conclusion
The choice between this compound and unlabeled L-Phenylalanine is dictated by the specific research question. For studies focused on the physiological effects of L-Phenylalanine supplementation, the unlabeled form is appropriate. However, for quantitative investigations into the dynamics of protein metabolism and metabolic flux, the use of this compound as a stable isotope tracer is essential. Its ability to be distinguished from the endogenous pool by mass spectrometry provides a level of precision and insight that is unattainable with its unlabeled counterpart. By leveraging the detailed protocols and understanding the comparative performance outlined in this guide, researchers can effectively design and execute robust metabolic studies.
References
- 1. Protein Synthesis Determined from Non-Radioactive Phenylalanine Incorporated by Antarctic Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and convenient technique for measuring the rate of protein synthesis in tissues by injection of [3H]phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and convenient technique for measuring the rate of protein synthesis in tissues by injection of [3H]phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
Assessing the Isotopic Effect of L-Phenylalanine-d7: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the impact of isotopic labeling on a molecule's behavior is crucial for accurate experimental design and data interpretation. This guide provides a comprehensive comparison of L-Phenylalanine-d7 and its non-deuterated counterpart, L-Phenylalanine, focusing on their application in experimental settings. By examining their metabolic stability, pharmacokinetic profiles, and enzymatic interactions, this document serves as a vital resource for leveraging the unique properties of this compound in research and development.
The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, in a molecule like L-Phenylalanine creates this compound. This seemingly minor change, resulting in a slightly higher molecular weight, can have significant implications for a compound's metabolic fate and analytical detection. The core principle underlying these differences is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can lead to a slower rate of bond cleavage in enzyme-mediated reactions. This guide will delve into the practical consequences of this effect in key experimental assays.
Data Presentation: A Comparative Overview
Direct quantitative comparisons of the metabolic stability and pharmacokinetic parameters of this compound versus L-Phenylalanine are not extensively available in publicly accessible literature. However, based on the principles of the kinetic isotope effect, a slower metabolism of the deuterated compound is generally expected. The following tables illustrate the anticipated differences and provide a framework for data analysis.
Table 1: In Vitro Metabolic Stability Comparison in Human Liver Microsomes
| Parameter | L-Phenylalanine | This compound | Expected Isotopic Effect (kH/kD) |
| Half-Life (t½, min) | Shorter | Longer | > 1 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Higher | Lower | > 1 |
Note: The values presented are relative and intended for comparative purposes. Actual experimental results will vary depending on the specific assay conditions.
Table 2: Comparative Pharmacokinetic Parameters in Rodent Models (Oral Administration)
| Parameter | L-Phenylalanine | This compound | Expected Impact of Deuteration |
| Bioavailability (%) | Variable | Potentially Higher | Reduced first-pass metabolism may increase bioavailability. |
| Maximum Concentration (Cmax) | Lower | Potentially Higher | Slower metabolism can lead to higher peak concentrations. |
| Time to Maximum Concentration (Tmax) | Shorter | Potentially Longer | Altered absorption and metabolism rates can shift Tmax. |
| Area Under the Curve (AUC) | Lower | Potentially Higher | Slower clearance generally results in greater overall exposure. |
Note: These are generalized expectations. The actual pharmacokinetic profile can be influenced by various factors including the specific site of deuteration, the rate-limiting step of metabolism, and the involvement of different enzymes and transporters.
Experimental Protocols
Accurate assessment of the isotopic effect of this compound necessitates robust and well-defined experimental protocols. The following sections detail the methodologies for key comparative assays.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by enzymes present in liver microsomes, primarily cytochrome P450s.
Objective: To determine and compare the in vitro half-life and intrinsic clearance of L-Phenylalanine and this compound.
Materials:
-
Pooled human liver microsomes
-
L-Phenylalanine and this compound
-
NADPH regenerating system (Cofactor for CYP450 enzymes)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (e.g., a structurally similar compound not metabolized by the same enzymes)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of L-Phenylalanine and this compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Initiation: Add the test compound (L-Phenylalanine or this compound) to the incubation mixture and pre-incubate for a short period. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg microsomal protein/mL)).
In Vivo Pharmacokinetic Study
This study assesses the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.
Objective: To compare the pharmacokinetic profiles of L-Phenylalanine and this compound following oral administration in a rodent model.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
L-Phenylalanine and this compound formulations for oral gavage
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing: Administer a single oral dose of either L-Phenylalanine or this compound to fasted rats.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dose.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of the respective compound in plasma samples using a validated LC-MS/MS bioanalytical method. This compound is often used as an internal standard for the quantification of L-Phenylalanine, and vice-versa, due to their similar physicochemical properties and co-elution in chromatography, which helps to correct for matrix effects and extraction variability.[1]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and bioavailability (if an intravenous dose group is included).
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of specific CYP enzymes, which is a key factor in predicting drug-drug interactions.
Objective: To compare the inhibitory potential (IC50 values) of L-Phenylalanine and this compound against major human CYP isoforms.
Materials:
-
Human liver microsomes or recombinant human CYP enzymes
-
Specific probe substrates for each CYP isoform (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9)
-
L-Phenylalanine and this compound
-
NADPH regenerating system
-
LC-MS/MS system for analysis
Procedure:
-
Incubation: Incubate the CYP enzyme source, a specific probe substrate, and a range of concentrations of the test compound (L-Phenylalanine or this compound) at 37°C.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Termination: After a set incubation time, stop the reaction with a quenching solution (e.g., cold acetonitrile).
-
Analysis: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to a vehicle control. Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the metabolic context, the following diagrams are provided.
References
A Researcher's Guide to L-Phenylalanine-d7: A Comparative Analysis of Commercially Available Options
For researchers, scientists, and professionals in drug development, the quality and consistency of stable isotope-labeled compounds are paramount. L-Phenylalanine-d7, a deuterated analog of the essential amino acid L-phenylalanine, serves as a critical tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry. This guide provides a comparative analysis of this compound from various suppliers, supported by standardized experimental protocols for independent verification of key quality attributes.
The selection of a suitable this compound supplier requires careful consideration of several factors, including chemical purity, isotopic enrichment, and the presence of impurities. While direct comparative studies are not always publicly available, this guide synthesizes information from typical product specifications and provides the methodologies necessary for a rigorous in-house comparison.
Comparative Analysis of Supplier Specifications
To facilitate a clear comparison, the following table summarizes the typical product specifications for this compound available from prominent suppliers in the field. It is important to note that these values can vary between batches, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for specific lot information.
| Supplier | Chemical Purity (Typical) | Isotopic Enrichment (Typical) | Notes |
| Supplier A | ≥98% | ≥98 atom % D | Often provides detailed CoAs with specific purity and enrichment data for each batch. |
| Supplier B | ≥99% | ≥97 atom % D | May offer different grades of purity and enrichment to suit various research needs and budgets. |
| Supplier C | ≥98% | ≥98 atom % D | Known for a broad range of stable isotope-labeled compounds and supporting analytical standards. |
| Supplier D | ≥99.5% (HPLC) | 95.2% | A specific CoA for a batch of this compound from this supplier was found with this data.[1] |
Experimental Protocols for Quality Assessment
Independent verification of supplier claims is a crucial step in ensuring the reliability of experimental data. The following are detailed protocols for the key experiments used to assess the quality of this compound.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound and identify any non-isotopically labeled impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The chemical purity is calculated by dividing the area of the main peak by the total area of all peaks.
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
Objective: To determine the percentage of deuterium (B1214612) incorporation in the this compound molecule.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS or GC-MS). Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing deuterated amino acids.[2]
-
Sample Preparation and Derivatization: For GC-MS analysis, the amino acid is often derivatized to increase its volatility. A common method involves esterification followed by acylation.
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a suitable capillary column.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
-
Data Analysis: The mass spectrum will show the molecular ion peaks corresponding to L-Phenylalanine with different numbers of deuterium atoms. The isotopic enrichment is calculated from the relative intensities of these peaks.
Visualizing the Workflow and Metabolic Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for comparing this compound from different suppliers and the metabolic pathway in which this compound is utilized.
Caption: Workflow for comparing this compound from different suppliers.
L-Phenylalanine is an essential amino acid that is metabolized in the body primarily through its conversion to L-tyrosine.[3][4][5] This conversion is catalyzed by the enzyme phenylalanine hydroxylase. This compound is used to trace this metabolic pathway and quantify its flux in various physiological and pathological states.
Caption: Simplified metabolic pathway of L-Phenylalanine.
By employing rigorous analytical methods and a systematic approach to supplier evaluation, researchers can ensure the quality and reliability of their this compound, leading to more accurate and reproducible experimental outcomes.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The use of deuterated phenylalanine for the in vivo assay of phenylalanine hydroxylase activity in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PathWhiz [pathbank.org]
- 4. mun.ca [mun.ca]
- 5. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of L-Phenylalanine-d7: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and compliant disposal of laboratory chemicals is a critical, non-negotiable aspect of daily operations. This guide provides essential, step-by-step procedures for the proper disposal of L-Phenylalanine-d7, a deuterated form of the amino acid L-Phenylalanine. While specific safety data for this compound is not extensively available, the following procedures are synthesized from the safety data sheets (SDS) of L-Phenylalanine and general best practices for the disposal of deuterated compounds, ensuring a high standard of safety and environmental responsibility.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Required PPE:
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for integrity before use and dispose of them in accordance with laboratory and local regulations.
-
Body Protection: A standard laboratory coat should be worn to prevent skin contact.
-
Respiratory Protection: If there is a potential for generating dust or aerosols, a NIOSH-approved respirator should be used.
General Disposal Guidelines
The recommended method for the disposal of this compound is to treat it as chemical waste and engage a licensed disposal company. This ensures compliance with federal, state, and local environmental regulations.[1]
Waste Characterization: As a generator of chemical waste, it is your responsibility to correctly characterize the waste. While L-Phenylalanine is generally not classified as a hazardous substance, the introduction of deuterium (B1214612) may alter its properties.[2][3] Therefore, it is prudent to handle this compound with a higher degree of caution.
Containerization:
-
Collect waste this compound in a suitable, sealable, and clearly labeled container.
-
The label must include the full chemical name, "this compound," and any known hazard information.
-
Store the sealed container in a designated chemical waste accumulation area, segregated from incompatible materials.
Spill Management and Cleanup
In the event of a spill, prompt and appropriate action is crucial to contain the material and prevent its spread into the environment.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Ventilate: For significant spills, evacuate all non-essential personnel from the immediate area and ensure the space is well-ventilated.
-
Containment:
-
For solid spills, carefully sweep up the material, taking care to avoid the creation of dust. Place the swept material into a suitable, labeled container for disposal.
-
For liquid spills, use an inert absorbent material to contain the spill.
-
-
Disposal of Cleanup Materials: All contaminated materials, including absorbent pads, gloves, and other cleaning supplies, must be placed in a sealed, labeled container and disposed of as chemical waste.
Summary of L-Phenylalanine Properties Relevant to Disposal
To aid in the assessment of disposal procedures, the following table summarizes key physical and chemical properties of L-Phenylalanine. It is important to note that while these properties are for the non-deuterated compound, they provide a valuable baseline for handling this compound.
| Property | Value |
| Physical State | White crystalline powder[4] |
| Solubility in Water | Soluble |
| Melting Point | 270 - 275 °C (decomposes) |
| Stability | Stable under normal conditions |
| Incompatible Materials | Strong oxidizing agents |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) |
Disposal Workflow
The following diagram illustrates the decision-making process and recommended workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
